This compound is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its distinct mechanism involves two primary, simultaneous actions on the serotonergic system [1] [2]:
This combination is believed to enhance serotonin neurotransmission specifically through the 5-HT1A receptor pathway, which is linked to its antidepressant and anxiolytic effects, while avoiding the activating, anxious, or sexual side effects often associated with selective serotonin reuptake inhibitors (SSRIs) [6] [1] [2].
The table below summarizes the binding affinity (Ki in nM) of this compound for various molecular targets. A lower Ki value indicates stronger binding.
| Molecular Target | Ki (nM) | Action | Biological Significance |
|---|---|---|---|
| 5-HT2A Receptor | 26 [1] | Potent Antagonist | Primary action; dampens unwanted activation, improves sleep, lowers anxiety [6] [2]. |
| 5-HT2C Receptor | 72 [1] | Antagonist | May contribute to reduced anxiety and low sexual side effects [1]. |
| α1-Adrenergic Receptor | 5.5–48 [1] | Antagonist | Linked to side effects like postural hypotension and dizziness [1] [3]. |
| Serotonin Transporter (SERT) | 200–459 [1] | Weak Inhibitor | Contributes to increased synaptic serotonin, but weaker than SSRIs [4] [1]. |
| Norepinephrine Transporter (NET) | 360–618 [1] | Weak Inhibitor | Contributes to broad antidepressant efficacy [1] [3]. |
| Histamine H1 Receptor | ≥370 [1] | Very Weak Antagonist | Minimal sedation, low risk of weight gain [1] [3]. |
| Muscarinic Acetylcholine Receptor | >10,000 [1] | Negligible | Lacks anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) [1] [3]. |
The following experiments provide foundational evidence for this compound's mechanism of action.
This study demonstrated that systemically administered this compound inhibits the serotonin transporter (SERT) in living animals [4] [5].
This experiment directly measured the impact of this compound on serotonin uptake in prepared brain tissue [4].
This clinical study used neuroimaging to confirm this compound's potent 5-HT2A receptor antagonism in the human brain [7].
The following diagram illustrates the sequential experimental workflow and neurobiological impact of this compound's mechanism, integrating the key findings from the studies cited above.
Summary of experimental evidence for this compound's mechanism of action.
This compound's SARI mechanism offers a validated alternative to SSRIs. Its 5-HT2A antagonism is crucial for mitigating SSRI-side effects and achieving therapeutic effects. Key considerations for research include leveraging its unique pharmacology to design next-generation antidepressants and investigating the role of its active metabolite, mCPP [1]. However, its association with rare but severe idiosyncratic liver toxicity remains a critical limitation that must be addressed in any future development [1].
The metabolism of nefazodone is complex and occurs primarily in the liver, with CYP3A4 being the principal cytochrome P450 enzyme responsible for its biotransformation [1] [2] [3]. The metabolic pathway produces several active metabolites.
Figure 1: Primary metabolic pathways of this compound, mediated predominantly by CYP3A4.
The table below summarizes the core pharmacokinetic properties of this compound and its major metabolites.
| Parameter | Value for this compound | Value for Metabolites | Notes & Clinical Significance |
|---|---|---|---|
| Absolute Bioavailability | ~20% (variable) [1] [4] [5] | - | Extensive first-pass metabolism [6]. |
| Time to Peak (T~max~) | ~1 hour [4] | - | Rapidly absorbed. |
| Protein Binding | >99% (loosely bound) [1] [4] | - | Low risk of displacing other protein-bound drugs [4]. |
| Elimination Half-Life | 2-4 hours [1] [4] | HO-NEF: 1.5-4 h mCPP: 4-8 h TD: ~18 h [1] [4] | Short parent drug half-life; active metabolites, especially long-lived TD, contribute to therapeutic effect [2]. | | Primary Metabolic Route | Hepatic, primarily via CYP3A4 [1] [2] [3] | mCPP cleared by CYP2D6 [3] | Rationale for drug interactions. | | Excretion | Urine (55%), Feces (20-30%) [1] | - | Mostly as metabolites. |
A critical characteristic of this compound's pharmacokinetics is its non-linearity. Increases in dose lead to a greater-than-proportional increase in plasma concentration (AUC and C~max~) for both this compound and HO-NEF. This results in significant accumulation with multiple dosing [4].
The following methodologies were used to establish the core findings on this compound's metabolism and inhibition.
This protocol identified the specific CYP enzymes involved in this compound's metabolism [2] [3].
This study compared the inhibitory effects of several antidepressants on CYP3A4 activity in humans [7].
This compound is a potent inhibitor of CYP3A4 [7] [2] [3]. This is its most clinically significant pharmacokinetic property, leading to numerous contraindications and drug interactions.
| Target | Affinity (Ki, nM) | Functional Activity | Functional Role / Notes |
|---|---|---|---|
| 5-HT2A Receptor | 7.1 - 26 [1] [2] | Potent Antagonist [1] [3] | Primary action; linked to improved sleep, reduced anxiety, and lower sexual side effects [1] [3]. |
| 5-HT2C Receptor | 72 [1] | Antagonist [1] | Contributes to the modulation of serotonin signaling. |
| Serotonin Transporter (SERT) | 200 - 459 [1] | Weak Inhibitor [1] [4] | Contributes to increased synaptic serotonin, but weaker than SSRIs [4]. |
| Norepinephrine Transporter (NET) | 360 - 618 [1] | Weak Inhibitor [1] | Contributes to increased synaptic norepinephrine. |
| α1-Adrenergic Receptor | 5.5 - 48 [1] [2] | Antagonist [1] | Can cause side effects like dizziness and postural hypotension [1]. |
| Histamine H1 Receptor | ≥370 [1] | Low Affinity Antagonist [1] | Low potential for sedation and weight gain compared to other antidepressants [1]. |
| Muscarinic Receptors | >10,000 [1] | Negligible Affinity [1] | Devoid of anticholinergic side effects (e.g., dry mouth, constipation) [1]. |
The pharmacodynamic profile of this compound is supported by various experimental approaches.
The 5-HT2A receptor is a Gq-protein coupled receptor highly expressed in cortical pyramidal neurons [7] [8]. Its blockade by this compound is central to the drug's therapeutic effects.
This compound's antagonism of the 5-HT2A receptor inhibits the Gq protein signaling cascade, modulating downstream cellular activity and contributing to its therapeutic effects. [7] [8]
This mechanism underlies several clinical benefits:
The following diagram illustrates the primary metabolic pathway of this compound, primarily mediated by the CYP3A4 enzyme, and the key properties of its active metabolites:
This compound metabolism via CYP3A4 produces active metabolites hydroxythis compound, mCPP, and triazoledione.
The table below summarizes the key characteristics of this compound and its major active metabolites:
| Compound | Primary Metabolic Route | Elimination Half-life (Mean) | Key Pharmacological Activities | Clinical & Forensic Significance |
|---|---|---|---|---|
| This compound | Extensive metabolism via CYP3A4 (first-pass effect) [1] [2] | 2-4 hours [3] | SERT inhibition, 5-HT₂A antagonism, alpha-1 adrenergic antagonism [3] | -- |
| Hydroxythis compound (OH-NEF) | Further metabolized to Triazoledione (TD) and mCPP by CYP3A4 [2] | 1.5-4 hours [4] | Similar activity to parent drug; contributes to therapeutic effects [1] [4] | Major active metabolite; may significantly contribute to antidepressant effects [4] |
| m-Chlorophenylpiperazine (mCPP) | -- | -- | Serotonin receptor agonist/antagonist (complex effects); influences temperature, behavior, hormone release [5] | Metabolite of prescription drugs but also a recreational drug with MDMA-like effects; poses forensic challenges [5] |
| Triazoledione (TD) | -- | -- | Pharmacologically active [1] | Active metabolite [1] |
Key experimental approaches for studying this compound metabolism and drug interactions include:
In Vitro Metabolic Pathway Identification: Studies use human liver microsomes and heterologously expressed human CYP enzymes to identify specific enzymes involved. Correlation analyses in a panel of human liver microsomes and incubations with chemical inhibitors confirm the role of CYP3A4 as the main catalyst for the formation of OH-NEF, TD, and mCPP from both this compound and OH-NEF [2].
Clinical Drug-Drug Interaction Studies: A randomized, double-blind, placebo-controlled study in healthy volunteers can assess pharmacokinetic interactions. For example, a study co-administering this compound and alprazolam measured serial blood concentrations over days, determining that CYP3A4 inhibition by this compound increased alprazolam plasma concentrations and prolonged mCPP's elimination half-life [6].
The metabolism of this compound has several important practical consequences:
Drug-Drug Interactions: As a potent CYP3A4 inhibitor, this compound can significantly increase plasma concentrations of co-administered drugs metabolized by the same enzyme (e.g., triazolam, alprazolam, carbamazepine), necessitating dosage adjustments [1] [6]. Conversely, inducers of CYP3A4 could reduce this compound's efficacy.
Contribution of Metabolites: The similar half-life and activity of hydroxythis compound suggest it plays a meaningful role in the therapeutic action of this compound [1] [4].
Forensic Challenge of mCPP: The detection of mCPP in laboratory tests can be ambiguous, as it may originate from either prescribed this compound/trazodone or from the use of mCPP as a recreational drug of abuse [5].
This compound primarily exerts its effects through two key actions on the serotonergic system:
| Pharmacological Action | Target Receptor/Transporter | Effect | Functional Outcome |
|---|---|---|---|
| Potent Receptor Antagonism [1] [2] | 5-HT2A Receptor | Blocks postsynaptic receptor | Reduces anxiety, agitation, and improves sleep; may contribute to low sexual side effects [1] [3] [2] |
| Weak Reuptake Inhibition [2] [4] | Serotonin Transporter (SERT) | Increases serotonin in synaptic cleft | Enhances serotonergic signaling and mood [4] |
| Additional Receptor Interactions [2] | α1-adrenergic Receptor | Blocks receptor | Contributes to side effects like dizziness and postural hypotension [2] |
The following diagram illustrates the core signaling relationships and the net effect of this dual mechanism:
This compound's dual SARI mechanism of action.
The understanding of this compound's mechanism is supported by key in vivo and ex vivo experimental studies.
This experiment demonstrates this compound's ability to inhibit the serotonin transporter (SERT) in a living animal model. [4]
This methodology provides direct, quantitative evidence of SERT inhibition from treated tissue. [4]
The experimental data is summarized in the table below:
| Experimental Model | Key Measured Variable | Result with this compound | Interpretation |
|---|---|---|---|
| In Vivo (PCA model) [4] | Cortical 5-HT concentration after PCA | Dose-dependent prevention of 5-HT depletion | Functional inhibition of SERT in the living organism |
| Ex Vivo (Kinetic Assay) [4] | Km for [³H]-5-HT uptake | Increased from 60 nM (control) to ~240 nM | Decreased affinity of SERT for its substrate, 5-HT |
This compound's potent blockade of the 5-HT2A receptor is a cornerstone of its clinical profile. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. [5] The canonical signaling pathway is shown below:
Canonical 5-HT2A receptor signaling pathway blocked by this compound.
As a potent antagonist, this compound binds to the 5-HT2A receptor without activating it, thereby blocking serotonin from binding and preventing the initiation of this excitatory signaling cascade. [1] [2] This antagonism is crucial for mitigating anxiety and agitation in depression.
This compound's SARI profile offers a distinct clinical advantage by specifically modulating serotonin pathways to enhance therapeutic effects while minimizing common side effects associated with other antidepressants. [1]
This compound represents a strategically designed therapeutic agent. Its continued study is valuable for understanding how targeted modulation of specific serotonin receptors and transporters can optimize antidepressant efficacy and tolerability.
Nefazodone is characterized by a dual mechanism of action: it potently antagonizes serotonin 5-HT₂A receptors and also acts as a weak serotonin and norepinephrine reuptake inhibitor (SNRI) [1] [2]. The table below summarizes its key receptor interactions based on animal and in vitro models.
| Pharmacological Target | Interaction/Affinity | Functional Consequence |
|---|---|---|
| 5-HT₂A Receptor | Potent antagonist (Ki = 26 nM) [2] | Attenuates 5-HT₂A-mediated behaviors; reduces receptor density with chronic use [1] |
| Serotonin Transporter (SERT) | Weak inhibitor (Ki = 200–459 nM) [2] | Contributes to overall serotonergic effects |
| Norepinephrine Transporter (NET) | Weak inhibitor (Ki = 360–618 nM) [2] | Contributes to overall noradrenergic effects |
| α1-Adrenergic Receptor | High affinity (Ki = 5.5–48 nM) [2] | Associated with side effects like orthostatic hypotension [2] |
| Muscarinic Acetylcholine Receptor | Negligible affinity (Ki > 10,000 nM) [2] | Low incidence of anticholinergic side effects [1] |
Animal studies have demonstrated this compound's activity in several behavioral models relevant to antidepressant effect and its influence on other biological systems.
| Model / System | Species | Key Finding | Dosage / Administration |
|---|---|---|---|
| Learned Helplessness | Rat | Active in reversing the model [1] | Not specified in search results |
| Reserpine-Induced Ptosis | Rat | Prevented the reserpine-induced effect [1] | Not specified in search results |
| 5-HT₂A-Mediated Behavior | Rat | Antagonized quipazine-induced head shake [1] | Not specified in search results |
| Chronic Stress & Immune Function | Mouse (BALB/c) | Attenuated stress-induced reduction in thymus/spleen cellularity and phagocytosis [3] | 10 mg/kg/day, intraperitoneal, for 16 days [3] |
| Corticosterone-Induced Behavior | Female Rat | Attenuated corticosterone-induced facilitation of wet dog shaking [4] | 100 mg/kg/day, intraperitoneal, for 7 days [4] |
| Dopamine System (PET Imaging) | Human/Primate | No significant effect on synaptic dopamine, unlike SSRIs [5] | Single oral dose (human study) [5] |
The search results provide some methodological details for key experiments:
The following diagram illustrates the core proposed mechanism of action of this compound in the synapse, based on the preclinical data.
This compound's core mechanism: weak SERT inhibition and potent 5-HT₂A receptor blockade.
Nefazodone has a unique receptor binding profile compared to other antidepressants. The following table details its affinity (Ki in nM) for various molecular targets, where a lower value indicates stronger binding [1].
| Target | Ki (nM) | Target | Ki (nM) |
|---|---|---|---|
| 5-HT(_{2A}) Receptor | 26 | α(_1)-Adrenergic Receptor | 5.5 - 48 |
| 5-HT(_{2C}) Receptor | 72 | α(_2)-Adrenergic Receptor | 84 - 640 |
| 5-HT(_{1A}) Receptor | 80 | Dopamine D2 Receptor | 910 |
| Serotonin Transporter (SERT) | 200 - 459 | Histamine H1 Receptor | ≥370 |
| Norepinephrine Transporter (NET) | 360 - 618 | Muscarinic Acetylcholine Receptor (mACh) | >10,000 |
The therapeutic action is primarily linked to its potent blockade of 5-HT(_{2A}) receptors and weak inhibition of the serotonin transporter. Its negligible affinity for muscarinic receptors explains its low anticholinergic side effects [1].
The proposed mechanism of hepatotoxicity involves CYP3A4-mediated bioactivation in the liver. The diagram below illustrates this metabolic pathway.
This reactive quinone-imine metabolite can deplete cellular glutathione reserves and covalently bind to proteins, leading to oxidative stress and mitochondrial dysfunction, ultimately causing hepatocyte damage and death [2]. This is consistent with the observed NADPH-, time-, and concentration-dependent inactivation of CYP3A4 itself, indicating mechanism-based inhibition [2].
This compound has been studied for various conditions beyond major depressive disorder (MDD). The following table summarizes key clinical trial findings.
| Condition / Context | Trial Design & Participants | Key Outcomes |
|---|---|---|
| Bipolar Depression (adjunctive) | 8-week open-label pilot study; 13 patients with bipolar I/II disorder on mood stabilizers [3] | Response rate: 62%; Remission rate: 31%; 1 patient developed treatment-emergent mania [3]. |
| Recent Supply Shortage (Real-World Evidence) | Retrospective claims analysis of 2,185 US patients during the 2020-2022 shortage [4] [5] | 96.4% of patients switched to an alternative antidepressant; Average time to switch: 106.8 days; Only 7.3% resumed this compound post-shortage [4] [5]. |
The real-world data highlights a significant clinical challenge: the difficulty of maintaining patients on a medication with a unique mechanism during a supply disruption. Trazodone was the most common alternative, likely due to its structural and mechanistic similarity [4] [5].
Initiation of nefazodone therapy requires careful dose titration to mitigate side effects and achieve an effective maintenance dose. The following table outlines the standard dosing strategy.
| Population | Initial Dose | Maintenance Dose | Titration Schedule | Administration |
|---|---|---|---|---|
| Adults | 200 mg/day, in two divided doses [1] | 300 mg to 600 mg/day [1] | Increase by 100-200 mg/day at intervals of no less than 1 week [1] | Twice daily, with or without food [2] [3] |
| Geriatric / Debilitated | 100 mg/day, in two divided doses [1] [4] | Up to 300-600 mg/day; use lower end of range [1] | Slower titration due to potentially reduced clearance and increased sensitivity [1] | Twice daily, with or without food [2] |
A thorough understanding of this compound's properties is fundamental for preclinical and clinical development.
| Parameter | Properties |
|---|---|
| Pharmacologic Class | Phenylpiperazine antidepressant [3] |
| Mechanism of Action | Serotonin (5-HT) reuptake inhibitor and potent postsynaptic 5-HT2A receptor antagonist [3] [5] |
| Active Metabolites | Hydroxy-nefazodone (OH-NEF), triazoledione (TD), and m-chlorophenylpiperazine (mCPP) [2] [5] |
| Bioavailability | ~20% due to significant first-pass metabolism [2] [3] |
| Time to Peak Plasma Concentration | Within 2 hours post-administration [2] |
| Protein Binding | >99% [3] |
| Primary Metabolic Pathway | Extensive hepatic metabolism, primarily via Cytochrome P450 3A4 (CYP3A4) [2] [5] |
| Elimination Half-Life | 2-4 hours [3] |
| Nonlinear Pharmacokinetics | Yes; plasma concentration increases are greater than dose-proportional [2] |
This compound is rapidly absorbed and undergoes extensive metabolism, primarily by CYP3A4, to several active compounds. The formation of its key metabolites and their contribution to both efficacy and potential adverse effects is outlined below.
This compound carries a US Boxed Warning for life-threatening hepatic failure. The risk is estimated at about 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years [1] [3]. Clinical management must include vigilant monitoring.
For researchers investigating this compound's metabolic profile and potential for drug-drug interactions, the following protocol outlines a standard in vitro approach using human liver microsomes.
Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound to its major metabolites.
Materials:
Methodology:
This compound is not a first-line treatment for MDD. Its use is typically reserved for specialized cases after failed trials of other antidepressants, due to its unique profile and safety considerations [6] [7].
This compound has several critical contraindications and interactions stemming from its potent inhibition of CYP3A4.
Absolute Contraindications:
Other Notable Interactions:
This compound presents a valuable therapeutic option with a distinct pharmacological profile for Major Depressive Disorder. Its clinical application, however, demands rigorous adherence to its defined dosing regimen, vigilant safety monitoring for hepatotoxicity, and a thorough understanding of its complex drug interaction potential. Research and development efforts continue to focus on balancing its unique efficacy with its defined risk profile.
Nefazodone represents a clinically underexplored therapeutic approach for schizophrenia through its unique multimodal mechanism that differs substantially from both conventional and atypical antipsychotics. While conventional antipsychotics primarily exert their effects through dopamine D2 receptor antagonism, and atypical antipsychotics combine D2 antagonism with serotonin 5HT2A receptor blockade, this compound offers a distinctive pharmacological profile that may address limitations of current treatments. The drug functions primarily as a serotonin reuptake inhibitor while simultaneously acting as a potent 5HT2A receptor antagonist, creating a unique neuromodulatory approach that may enhance antipsychotic efficacy while mitigating side effects associated with standard treatments [1] [2].
The scientific rationale for investigating this compound as an adjunctive treatment in schizophrenia stems from its potential to augment serotonin modulation in key neural circuits implicated in both positive and negative symptoms of the disorder. Preclinical studies have demonstrated that this compound occupies central 5HT2A receptors at nanomolar concentrations and acts as a functional antagonist at these receptors [2]. This specific pharmacological action is particularly relevant given that atypical antipsychotics like clozapine and risperidone demonstrate greater central 5HT2A receptor antagonism relative to D2 receptor blockade compared to conventional antipsychotics, which correlates with their improved efficacy for negative symptoms and reduced extrapyramidal side effects [3]. Additionally, this compound's inhibition of presynaptic serotonin reuptake may address the serotonergic dysfunction increasingly recognized in schizophrenia pathology, particularly in the context of comorbid depressive symptoms that frequently accompany the disorder [4].
The following diagram illustrates the key neurobiological mechanisms and hypothesized synergistic effects when this compound is combined with antipsychotic medication:
Table 1: Neuropharmacological Targets of this compound in Schizophrenia
| Target | Action | Potential Therapeutic Effect | Supporting Evidence |
|---|---|---|---|
| Serotonin Transporter (SERT) | Inhibition | Increased synaptic serotonin; improved negative and depressive symptoms | Preclinical studies show neuronal uptake inhibition [2] |
| 5-HT2A Receptors | Antagonism | Reduced 5-HT2A signaling; potentially lower EPS risk with conventional antipsychotics | Receptor occupancy at nanomolar concentrations [2] |
| Combination with Antipsychotics | Enhanced 5HT2A/D2 blockade ratio | Augmented antipsychotic efficacy; resembles atypical antipsychotic profile | Open-label studies showing improved symptoms [3] [4] |
The clinical foundation for this compound's use as an adjunctive therapy in schizophrenia, while limited to smaller open-label studies, demonstrates a consistent pattern of potential benefits across multiple symptom domains. Rosenberg et al. (2000) conducted a pioneering open-label exploratory study in which 10 patients with chronic schizophrenia and moderate depressive symptoms received this compound (400 mg/day) as an adjunct to their stable antipsychotic regimen for 6 weeks [3]. The results demonstrated statistically significant improvements on both the Brief Psychiatric Rating Scale (BPRS) and the Montgomery-Asberg Depression Rating Scale (MADRS), with these benefits maintained at follow-up evaluation 2 weeks after discontinuation of this compound treatment [3]. Importantly, the study reported no adverse events and highlighted that improvements occurred independently of primary mood effects, suggesting a direct impact on core schizophrenia symptoms through the proposed mechanism of augmented 5HT2 receptor antagonism [3].
In a separate investigation with a longer duration, Berk et al. (1999) conducted a 26-week open prospective pilot study of adjunctive this compound in 8 schizophrenic patients with predominantly negative symptoms who were maintained on conventional neuroleptics [4]. This study revealed even more substantial benefits, with total Positive and Negative Syndrome Scale (PANSS) scores decreasing by a mean of 31% and MADRS depression scores decreasing by 63%, with most improvement occurring within the first 6 weeks [4]. Notably, the adjunctive use of this compound allowed for a subsequent 28% reduction in neuroleptic dosage while maintaining therapeutic benefits, and extrapyramidal symptoms noticeably improved even during the stable neuroleptic dose phase of the study [4]. Of significant clinical relevance, the three patients in the study who exhibited positive symptoms at baseline experienced complete resolution of these symptoms, as did panic attacks in two affected patients [4].
Table 2: Summary of Clinical Studies on this compound Adjunctive Therapy in Schizophrenia
| Study Parameter | Rosenberg et al. (2000) [3] | Berk et al. (1999) [4] |
|---|---|---|
| Study Design | Open-label, exploratory | Open-label, prospective |
| Patient Population | 10 chronic schizophrenia patients with moderate depression | 8 schizophrenia patients with predominant negative symptoms |
| Duration | 6 weeks + 2-week follow-up | 26 weeks |
| This compound Dose | 400 mg/day | Titrated based on response (100-500 mg/day) |
| Concurrent Medication | Stable antipsychotic regimen | Conventional neuroleptics |
| Primary Outcomes | BPRS: Significant improvement MADRS: Significant improvement | PANSS: 31% reduction MADRS: 63% reduction | | Key Findings | Benefits maintained post-treatment; no adverse events | Neuroleptic dose reduced 28%; EPS improved; positive symptoms resolved in affected patients | | Limitations | Small sample; open-label; limited duration | Small sample; open-label; heterogeneous dosing |
Inclusion criteria should focus on adults aged 18-65 with DSM-5-TR diagnosed schizophrenia who have demonstrated suboptimal response to adequate trials of at least two standard antipsychotic medications. Participants should demonstrate persistent negative symptoms (PANSS negative subscale ≥20) and/or comorbid depressive symptoms (MADRS ≥15) despite stable antipsychotic treatment (≥8 weeks unchanged dose). Exclusion criteria must comprehensively address this compound's safety profile, particularly its hepatotoxicity risk: patients with active liver disease, elevated baseline transaminases (AST/ALT >1.5× ULN), history of liver failure, or concomitant use of potent CYP3A4 inhibitors (e.g., ketoconazole, triazolam) should be excluded [2]. Additional exclusions should include pregnancy, breastfeeding, substantial suicide risk, and concurrent medical conditions that could compromise safety or study integrity.
Baseline characterization must encompass comprehensive assessment using standardized rating scales administered by trained, reliable raters. The core assessment battery should include: PANSS (for positive, negative, and general psychopathology symptoms), MADRS (for depressive symptoms), Clinical Global Impression-Schizophrenia scale (CGI-SCH), Barnes Akathisia Scale, and Simpson-Angus Scale (for extrapyramidal symptoms). Additionally, laboratory assessments must include complete metabolic panel with liver function tests (AST, ALT, GGT, ALP, bilirubin), complete blood count, renal function tests, and urine pregnancy test for women of childbearing potential. These baseline measures serve both safety and stratification purposes for subsequent data analysis.
For investigational studies of this compound adjunctive therapy, a randomized, double-blind, placebo-controlled design with parallel groups is methodologically optimal, though the existing evidence derives from open-label trials. The study should include a 2-week screening phase, followed by a 2-week single-blind placebo lead-in (to exclude placebo responders), then the 8-12 week active treatment phase, and finally a 2-week taper and follow-up phase. During the active treatment phase, the experimental group should receive This compound adjunctive therapy while the control group receives matching placebo, both in addition to continued stable doses of the baseline antipsychotic medication.
The This compound dosing protocol should follow a conservative titration strategy to enhance tolerability: begin with 50 mg twice daily for days 1-3, increase to 100 mg twice daily for days 4-7, then advance to 150 mg twice daily beginning week 2, with further titration to a target therapeutic dose of 200 mg twice daily by week 3, if tolerated [3] [2]. This gradual escalation strategy helps mitigate potential initial side effects while achieving therapeutic levels. For special populations, particularly elderly patients and women, consider initiating treatment at half the usual dose (50 mg once daily) due to documented higher Cmax and AUC values in these groups after single dosing [2]. The maximum recommended dose should not exceed 600 mg/day in divided doses during clinical trials, consistent with the dosing ranges employed in the foundational studies [3] [4].
Comprehensive and standardized assessment represents a critical component of evaluating this compound's adjunctive benefits. The following workflow details the sequential assessment strategy and key decision points throughout the study protocol:
Implementation of this assessment protocol requires meticulous attention to rater training and reliability to ensure data quality. All clinical raters should undergo comprehensive training on standardized administration of assessment instruments, with inter-rater reliability established (ICC ≥0.80) prior to study initiation. Assessment timing should follow this schedule: PANSS and MADRS at screening, baseline, weekly for the first 4 weeks, then biweekly; CGI-SCH at screening, baseline, and every 2 weeks; EPS scales at screening, baseline, and every 2 weeks; laboratory assessments (including mandatory LFT monitoring) at screening, baseline, weeks 2, 4, 8, and endpoint. Response criteria should be predefined as ≥20% reduction in PANSS total score and/or ≥50% reduction in MADRS score, with remission defined as PANSS total <60 and MADRS <10 sustained for at least 2 consecutive assessments.
The most significant safety consideration with this compound therapy is the risk of idiosyncratic hepatotoxicity, which may progress to life-threatening hepatic failure. The reported incidence is approximately 1 case of liver failure resulting in death or transplant per 250,000-300,000 patient-years of this compound treatment [2]. This serious adverse effect prompted the manufacturer to issue a black box warning and has significantly limited this compound's clinical use despite its potential therapeutic benefits [5] [2].
A comprehensive liver function monitoring protocol must be implemented throughout this compound therapy. Baseline assessment should include comprehensive metabolic panel with AST, ALT, GGT, ALP, and total bilirubin. Patients with active liver disease or elevated baseline serum transaminases (AST/ALT >1.5× ULN) should generally be excluded from this compound therapy [2]. During treatment, serial LFT monitoring should occur at minimum every 2 weeks for the first month, monthly for the next 2 months, and quarterly thereafter if stable. Patients must be educated to recognize and immediately report symptoms of hepatotoxicity (jaundice, anorexia, gastrointestinal complaints, malaise, etc.), and this compound should be promptly discontinued if clinical signs or symptoms suggest liver dysfunction [2]. Any patient who develops biochemical evidence of hepatocellular injury (serum AST or ALT ≥3× ULN) while on this compound should be withdrawn from the drug and not considered for re-treatment [2].
Beyond hepatotoxicity, this compound demonstrates a generally favorable tolerability profile compared to many other antidepressants. Notably, it carries a lower risk of sexual dysfunction than SSRI antidepressants and causes minimal disruption of sleep architecture, making it particularly useful for patients with comorbid sleep disturbances [5]. However, standard antidepressant safety monitoring remains essential.
All patients receiving this compound should be monitored for clinical worsening and emergence of suicidality, particularly during the initial weeks of treatment and following dosage adjustments [2]. Although this compound is not approved for pediatric use, this precaution applies to patients of all ages. Additional monitoring should include assessment for potential drug interactions, as this compound is extensively metabolized by CYP3A4 and can inhibit this enzyme, creating potential interactions with substrates of this pathway [2]. Common side effects reported in clinical trials include dry mouth and sedation, which were typically moderate in severity and infrequently led to treatment discontinuation [6] [7].
Table 3: Safety Monitoring Protocol for this compound Adjunctive Therapy
| Assessment | Baseline | Treatment Phase | Action Threshold |
|---|---|---|---|
| Liver Function Tests | Required | Weeks 2, 4, 8, 12, then quarterly | Discontinue if AST/ALT ≥3× ULN |
| Clinical Hepatotoxicity Signs | Assess risk factors | Each visit; patient education for self-monitoring | Discontinue immediately if symptoms appear |
| Suicidality Assessment | Required | Each visit during initial 4 weeks, then biweekly | Implement appropriate safety measures |
| EPS Assessment | Required (SAS, BARS) | Biweekly | Consider dosage adjustment |
| General Tolerability | Document comorbidities | Each contact | Manage side effects supportively |
| Therapeutic Drug Monitoring | Not routine | Based on clinical response | Adjust dose per clinical response |
The existing clinical evidence, though limited to open-label studies, suggests several promising translational research applications for this compound in schizophrenia treatment. The most immediate application involves its use as an augmentation strategy for treatment-resistant negative symptoms, which represent a significant therapeutic challenge in contemporary schizophrenia management. The demonstrated 31% reduction in PANSS scores in patients with predominantly negative symptoms [4] indicates potential for substantially addressing this unmet need. Additionally, this compound may offer particular benefit for the substantial subgroup of schizophrenia patients with comorbid depressive features, potentially reducing polypharmacy by addressing both core psychotic and depressive symptoms within a single adjunctive agent.
Future research should prioritize methodologically rigorous controlled trials to establish efficacy beyond the preliminary open-label evidence. Key design considerations include adequate sample sizes to detect clinically meaningful differences in both positive and negative symptom domains, dose-ranging designs to establish optimal therapeutic dosing, and longer duration trials to evaluate sustainability of benefits and monitor hepatic safety. Additionally, biomarker studies exploring genetic predictors of both therapeutic response and hepatotoxicity risk could help identify patient subgroups most likely to benefit from this compound adjunctive therapy while minimizing safety concerns.
From a drug development perspective, this compound's pharmacological profile serves as an important proof-of-concept for 5HT2A antagonism combined with serotonin reuptake inhibition as a viable mechanism for addressing both primary and comorbid symptoms in schizophrenia. This mechanism could inform development of novel compounds with similar targets but improved safety profiles, particularly reduced hepatotoxicity risk. The recent this compound shortage in the United States (2020-2022) and subsequent low rate of treatment reinitiation following resolution of the shortage [5] highlight both the specialized niche this medication occupies and the need for safer alternatives with similar mechanistic benefits.
This compound hydrochloride is an antidepressant medication with a unique neuropharmacological profile that has shown promise in the treatment of post-traumatic stress disorder (PTSD). As a phenylpiperazine compound structurally related to trazodone but with distinct receptor affinities, this compound acts as a serotonin receptor antagonist and weak reuptake inhibitor, potentially offering benefits for the complex symptom clusters of PTSD without the significant side effects associated with some other antidepressant classes. The therapeutic potential of this compound in PTSD management was extensively investigated during the 1990s and early 2000s, with multiple clinical trials conducted to evaluate its efficacy, safety, and optimal application in both civilian and combat-related PTSD populations.
The investigation of this compound for PTSD emerged from the clinical need for effective pharmacotherapeutic options that could address the tripartite symptom structure of PTSD—reexperiencing, avoidance/numbing, and hyperarousal—while minimizing treatment-limiting side effects. Unlike selective serotonin reuptake inhibitors (SSRIs), which were becoming first-line treatments for PTSD but often caused insomnia, agitation, and sexual dysfunction, this compound appeared to offer a potentially superior side effect profile while maintaining efficacy across PTSD symptom domains. Additionally, its reported benefits for sleep disturbances and nightmares—core components of PTSD—made it particularly interesting for researchers and clinicians working with traumatized populations.
This compound exhibits a unique dual mechanism within the serotonergic system, differentiating it from other antidepressants available at the time of its development. According to pharmacological data, this compound acts as a potent antagonist at postsynaptic 5-HT2A receptors while moderately inhibiting presynaptic serotonin reuptake. This combination results in increased serotonin availability for other receptor subtypes, particularly 5-HT1A receptors, which may contribute to its therapeutic effects. Additionally, this compound demonstrates minimal inhibition of norepinephrine reuptake and possesses negligible affinity for muscarinic, cholinergic, histaminic, and alpha2-adrenergic receptors, explaining its relatively favorable side effect profile compared to tricyclic antidepressants [1] [2].
The metabolism of this compound occurs primarily in the liver via cytochrome P450 3A4 (CYP3A4) enzymes, involving n-dealkylation and hydroxylation pathways. This metabolic profile creates important drug interaction considerations, particularly with other medications metabolized by the same enzyme system. This compound itself is a potent CYP3A4 inhibitor, which can significantly increase plasma concentrations of co-administered drugs that are CYP3A4 substrates, including certain benzodiazepines, statins, and other medications. The drug demonstrates relatively rapid absorption following oral administration, with an absolute bioavailability of approximately 20% due to significant first-pass metabolism. Its elimination half-life ranges from 2-4 hours, typically requiring twice-daily dosing to maintain stable plasma concentrations [1] [2].
The most significant safety concern associated with this compound is the risk of idiosyncratic hepatotoxicity, which led to its withdrawal from several markets and the addition of a black box warning by the U.S. Food and Drug Administration (FDA). Clinical data indicate that this compound carries a risk of life-threatening liver failure at an estimated incidence of approximately 1 case per 250,000 to 300,000 patient-years of treatment. This risk necessitates careful patient selection and monitoring, with contraindication in patients with active liver disease or elevated baseline serum transaminases. Clinical guidelines recommend discontinuation and non-rechallenge if patients develop signs of liver dysfunction (AST or ALT ≥3 times the upper limit of normal) or clinical symptoms suggesting liver failure (jaundice, anorexia, gastrointestinal complaints, malaise) [1] [3].
Other important safety considerations include:
Multiple open-label trials conducted between 1998-2001 demonstrated consistent evidence supporting this compound's efficacy in reducing core PTSD symptoms across diverse patient populations. The data from these studies indicate particularly robust effects on sleep disturbances, nightmares, and symptoms of anger, which often prove refractory to other pharmacological treatments. The therapeutic effects typically emerged within the first 2-4 weeks of treatment, with further gradual improvement observed over 8-12 week trial periods. The following table summarizes key efficacy outcomes from major clinical trials of this compound in PTSD:
Table 1: Summary of this compound Efficacy Outcomes in PTSD Clinical Trials
| Study Population | Trial Duration | Sample Size | Dosage Range (mg/day) | Primary Outcome Measures | Key Results |
|---|---|---|---|---|---|
| Combat veterans with chronic PTSD [4] | 12 weeks + 4-week follow-up | 10 | 100-600 | Clinical Global Impressions (CGI), PTSD symptoms | Significant improvement in all PTSD symptoms (except self-reported reexperiencing at week 12), sleep, and clinician-rated depression; anger significantly improved |
| Treatment-refractory Vietnam veterans [5] | 12 weeks | 19 | 100-600 | CAPS, BDI | 30% reduction in depression scores; 32% decrease in overall PTSD symptoms; improvements in intrusion (26%), avoidance (33%), arousal (28%) |
| Civilian PTSD patients [6] | 12 weeks | 17 | Up to 600 | Multiple rating scales | Significant improvement on all scales; 43% response rate at endpoint (60% in completers); early improvements in nightmares and sleep disturbance |
| Chronic PTSD veterans [7] | 8 weeks | 36 | Not specified | CAPS, HAM-A, HAM-D | Significant decreases in total CAPS and all subscales; most improvement in first 4 weeks; well-tolerated with only 4 discontinuations due to adverse effects |
| Combat-related chronic PTSD [8] | 12 weeks | 12 | Mean 441 | Polysomnography, CGI-PTSD, CAPS, HAM-D | Significant improvement in subjective sleep quality, nightmares, depression, and PTSD symptoms; no significant polysomnographic changes |
Analysis across studies reveals a consistent pattern of symptom improvement with this compound treatment. The drug demonstrated particular efficacy for:
Sleep disturbances and nightmares: Multiple studies reported early and significant improvements in subjective sleep quality and nightmare frequency [8] [4] [6]. This effect is particularly notable given the high prevalence of treatment-resistant sleep disturbances in PTSD populations.
Hyperarousal symptoms: Measures of hyperarousal showed significant improvement across multiple trials [8] [5] [7]. This included reductions in irritability, anger, and exaggerated startle response.
Intrusive symptoms: Improvements in intrusive recollections, flashbacks, and psychological distress at trauma reminders were consistently reported [5] [7] [9].
Avoidance and numbing: Although often considered more resistant to pharmacological intervention, avoidance and emotional numbing symptoms showed significant improvement in several studies [5] [7].
Comorbid depressive symptoms: Significant reductions in measures of depression severity were observed across studies, with one trial reporting a 30% decrease in Beck Depression Inventory scores [5].
The therapeutic effects of this compound in PTSD are believed to derive from its modulation of several neurobiological systems implicated in the disorder's pathophysiology. The serotonergic system, which plays a crucial role in mood regulation, anxiety responses, and stress adaptation, is particularly relevant to PTSD pathology. This compound's dual action on serotonin systems—simplistically represented in the following diagram—creates a distinctive pharmacological profile:
This compound's 5-HT2A receptor blockade may be particularly relevant to its effects on PTSD sleep disturbances and nightmares. 5-HT2A receptors are thought to play a role in dream generation and sleep architecture, and their antagonism may contribute to the reduction in nightmare frequency and improvement in sleep quality reported across studies. This mechanism differentiates this compound from SSRIs, which lack significant 5-HT2A antagonist properties and may initially exacerbate sleep disturbances [8] [2].
Polysomnographic studies in PTSD patients treated with this compound revealed an interesting dissociation between subjective and objective sleep measures. While patients reported significant improvements in subjective sleep quality and nightmare frequency, objective polysomnographic parameters showed no significant changes from baseline [8]. This suggests that this compound's therapeutic effects on PTSD sleep disturbances may involve mechanisms beyond simple alteration of standard sleep architecture metrics, potentially including effects on sleep microstructure, dream content, or perception of sleep quality.
The noradrenergic system, which is frequently dysregulated in PTSD and contributes to hyperarousal symptoms, may also be indirectly modulated by this compound. Although the drug has only minimal direct effects on norepinephrine reuptake, its serotonergic actions likely influence the closely interconnected noradrenergic system, potentially contributing to the observed improvements in hyperarousal and anger symptoms [5] [10].
The investigation of this compound for PTSD has employed various study designs, with open-label trials providing preliminary efficacy data to inform more rigorous controlled studies. Based on the aggregated methodologies from published trials, the following protocol elements represent a comprehensive approach to evaluating this compound in PTSD populations:
Table 2: Standardized Experimental Protocol for this compound PTSD Trials
| Protocol Element | Specifications | Rationale |
|---|---|---|
| Study Design | 12-week open-label or double-blind, placebo-controlled | Balances practical duration with adequate time to observe therapeutic effects |
| Target Population | Adults with DSM-IV/5 PTSD (chronic ≥3 months); combat-related or civilian trauma | Focuses on established PTSD pathology; allows subgroup analysis by trauma type |
| Inclusion Criteria | CAPS score ≥50; stable if comorbid MDD; medication-free or stable regimens | Ensures moderate-severe symptoms; controls for confounding medication effects |
| Exclusion Criteria | Active psychosis, substance use disorder, suicide risk, hepatic impairment, MAOI use | Addresses safety concerns; excludes conditions that could confound results |
| Dosing Regimen | Initial: 100-200 mg/day divided BID; titration: increase 100-200 mg/week; Maximum: 600 mg/day | Minimizes initial side effects; allows gradual tolerance development |
| Primary Outcomes | CAPS total score; CGI-I; PTSD symptom cluster scores | Standardized, validated PTSD measures allowing cross-study comparisons |
| Secondary Outcomes | HAM-D/HAM-A; sleep quality scales; nightmare frequency; anger measures | Captures comorbid symptoms and specific PTSD-related phenomena |
| Assessment Schedule | Baseline, Weeks 1, 2, 4, 6, 8, 12 (plus follow-up if applicable) | Frequent early assessments capture rapid changes; longer intervals monitor stability |
Beyond standard clinical rating scales, several investigations incorporated specialized assessment techniques to evaluate specific this compound effects:
Polysomnography (PSG): Overnight sleep EEG recordings conducted for 2 consecutive nights at baseline and predetermined intervals (e.g., Weeks 2, 4, 8, 12) to objectively quantify sleep architecture changes [8]. Parameters include sleep latency, total sleep time, sleep efficiency, REM latency, REM density, and periodic limb movements.
Sexual Function Assessment: Given the favorable sexual side effect profile of this compound compared to SSRIs, specific evaluation of sexual functioning using standardized measures is recommended, particularly in populations where SSRI-induced sexual dysfunction has been problematic [5] [1].
Anger and Irritability Measures: Standardized self-report and clinician-rated anger scales to capture treatment effects on this particularly refractory PTSD symptom [4] [10].
Liver Function Monitoring: Serial assessment of hepatic transaminases (AST, ALT) at baseline and regular intervals (e.g., Weeks 4, 8, 12) given the black box warning for hepatotoxicity [3].
The following diagram illustrates the standard participant flow and assessment timeline for a comprehensive this compound PTSD trial:
Across clinical trials, this compound demonstrated a generally favorable tolerability profile in PTSD populations. The most commonly reported adverse effects were mild and transient, including headache (53%), dry mouth (42%), diarrhea (42%), dizziness, constipation, and somnolence [5]. Notably, this compound appeared to have minimal effects on sexual functioning, a significant advantage over SSRIs for many patients [5] [1]. The following table summarizes the frequency and characteristics of adverse events reported across studies:
Table 3: Adverse Event Profile of this compound in PTSD Clinical Trials
| Adverse Event | Approximate Frequency | Typical Severity | Temporal Pattern | Management Strategies |
|---|---|---|---|---|
| Headache | 53% | Mild-moderate | Often initial, improves over time | Supportive care, analgesic if needed |
| Dry Mouth | 42% | Mild | May persist throughout treatment | Sugar-free gum, increased fluid intake |
| Diarrhea | 42% | Mild | Often initial, resolves spontaneously | Ensure hydration, usually self-limited |
| Dizziness | 20-30% | Mild | Initial treatment/titration | Slow position changes, take at bedtime |
| Somnolence | 20-30% | Mild-moderate | Initial, often improves in 1-2 weeks | Evening dosing, gradual titration |
| Nausea | 15-25% | Mild | Initial, usually transient | Take with food, divide doses |
| Constipation | 10-20% | Mild | Variable | Increased fiber/fluids, activity |
| Visual Disturbances | 10-15% | Mild | Variable, may persist | Ophthalmic evaluation if persistent |
The most significant safety consideration with this compound is the risk of idiosyncratic hepatotoxicity. Clinical management protocols must include:
Despite the consistent positive findings from open-label trials, the evidence base for this compound in PTSD treatment remains incomplete. Several significant research gaps need to be addressed:
Comparative effectiveness: No direct comparisons with first-line PTSD pharmacotherapies (particularly SSRIs) have been conducted, leaving uncertain this compound's relative efficacy and tolerability [2].
Long-term outcomes: Existing studies are limited to 12-week durations, with no data on maintenance of effects, long-term safety, or prevention of relapse in chronic PTSD [5] [7].
Mechanism understanding: The dissociation between subjective sleep improvement and objective polysomnographic findings warrants further investigation into the neurobiological mechanisms underlying this compound's therapeutic effects [8].
Future research should prioritize randomized controlled trials comparing this compound with both placebo and active comparators, incorporation of biomarker assessments to elucidate mechanisms of action, and longer-term studies to establish durability of treatment effects and optimal maintenance dosing strategies.
This compound represents a promising though incompletely evaluated treatment option for PTSD, with a distinctive pharmacological profile that may offer advantages for specific symptom clusters, particularly sleep disturbances, nightmares, and anger. The consistent positive findings across multiple open-label trials, conducted in both civilian and combat-related PTSD populations, provide a compelling rationale for more rigorous controlled investigation. While safety concerns regarding hepatotoxicity necessitate careful patient selection and monitoring, this compound's generally favorable side effect profile—especially regarding sexual functioning—suggests it may have a valuable role in the PTSD treatment arsenal, particularly for patients intolerant of or unresponsive to first-line interventions. Further research is needed to definitively establish its efficacy, identify predictors of treatment response, and clarify its position in PTSD treatment algorithms.
Chronic depression represents one of the most challenging clinical presentations in psychiatric practice, with significant disability and treatment resistance. Major depressive disorder with chronic features affects approximately 20% of patients with depression and is associated with greater functional impairment, higher healthcare utilization, and reduced quality of life compared to episodic forms of depression. The landmark study published in the New England Journal of Medicine in 2000 demonstrated that while both nefazodone and the Cognitive Behavioral-Analysis System of Psychotherapy (CBASP) showed efficacy as monotherapies, their combination yielded substantially superior outcomes [1]. This synergistic approach represents a paradigm shift in treating chronic depression by simultaneously addressing biological determinants through pharmacotherapy and psychosocial determinants through targeted psychotherapy.
The neuropharmacological rationale for this combination centers on this compound's unique mechanism as a serotonin antagonist and reuptake inhibitor (SARI), which potently blocks 5-HT₂A receptors while moderately inhibiting serotonin and norepinephrine reuptake. This receptor profile results in reduced sexual side effects compared to SSRIs and a potentially more favorable effect on sleep architecture. CBASP specifically addresses the interpersonal deficits and maladaptive cognitive patterns that characterize chronic depression, using techniques such as Situational Analysis to help patients connect their behaviors to environmental outcomes [2]. The combination theoretically creates a bidirectional enhancement where medication may increase neuroplasticity and engagement with therapy, while psychotherapy may improve medication adherence and target residual interpersonal symptoms.
The pivotal 12-week randomized controlled trial (N=681) demonstrated compelling evidence for the superiority of combination therapy over either modality alone. The remission rates, defined as a Hamilton Rating Scale for Depression (HRSD-24) score ≤8 at both weeks 10 and 12, were significantly different across treatment groups. The combination of this compound and CBASP yielded a remission rate of 42%, compared to 22% for this compound alone and 24% for CBASP alone [1]. The number needed to treat (NNT) for combination therapy versus either monotherapy was approximately 5, indicating that for every five patients treated with combination therapy, one additional patient would achieve remission who would not have responded to monotherapy.
Beyond acute treatment outcomes, research has demonstrated that the combination therapy provides more rapid remission compared to either treatment alone. Survival analysis of time to remission revealed a significantly accelerated response trajectory for the combination group, with patients reaching remission approximately 2-3 weeks earlier than with monotherapies [2]. This accelerated response is clinically significant given the prolonged suffering typically experienced by this population and may potentially reduce the economic burden and functional impairment associated with chronic depression.
Table 1. Clinical Efficacy Outcomes from 12-Week Randomized Controlled Trial
| Outcome Measure | This compound Alone (n=226) | CBASP Alone (n=228) | Combination Therapy (n=227) | P-value |
|---|---|---|---|---|
| Response Rate | 48% | 48% | 73% | <0.001 |
| Remission Rate | 22% | 24% | 42% | <0.001 |
| Mean HRSD Reduction | -10.2 | -10.7 | -13.7 | <0.001 |
| Study Discontinuation | 23% | 25% | 19% | 0.28 |
Table 2. Predictors of Treatment Response in Combination Therapy
| Predictor Variable | Subgroup | Remission Rate | Clinical Implications |
|---|---|---|---|
| Baseline HRSD Score | <26 | 48% | Better prognosis across all treatments |
| ≥26 | 36% | More severe illness, may require longer treatment | |
| Anxiety Level | Low anxiety (HAMA <14) | 45% | Better response to combination therapy |
| High anxiety (HAMA ≥14) | 32% | May require anxiety-focused interventions | |
| Chronicity | <5 years | 47% | Better prognosis |
| ≥5 years | 38% | May require extended treatment course |
The Cognitive Behavioral-Analysis System of Psychotherapy (CBASP) is a specialized psychotherapy approach specifically developed for chronic depression that integrates behavioral, cognitive, and interpersonal techniques. The standard acute phase protocol consists of 16-20 sessions over 12 weeks, with sessions typically scheduled twice weekly during weeks 1-4 and weekly during weeks 5-12 [2]. Each session follows a structured format beginning with a mood check and review of homework, followed by introduction of new material, and assignment of subsequent homework. The therapist adopts an active, directive stance while simultaneously fostering collaborative empiricism to examine the patient's thoughts and behaviors.
The foundational technique of CBASP is Situational Analysis (SA), a structured exercise that teaches patients to connect their behaviors to environmental outcomes. SA consists of five operational steps: (1) describing a specific recent stressful situation, (2) labeling actual outcomes, (3) identifying thoughts and behaviors during the situation, (4) identifying desired outcomes, and (5) devising a revised behavioral plan for similar future situations. Through repeated SA practice, patients develop enhanced interpersonal effectiveness and break patterns of avoidance and withdrawal that maintain their depressive state. The therapist consistently links the patient's behavior to environmental consequences, helping to overcome the perceived helplessness characteristic of chronic depression.
Table 3. CBASP Situational Analysis Components and Implementation
| SA Component | Therapist Actions | Patient Skills Developed |
|---|---|---|
| Situation Description | Guide precise description of who, what, when, where | Concrete communication, factual reporting |
| Actual Outcomes | Elicit emotional, behavioral, relational consequences | Emotional awareness, impact recognition |
| Thoughts/Behaviors | Identify specific cognitions and actions during situation | Metacognition, self-observation |
| Desired Outcomes | Contrast actual with preferred outcomes | Goal-setting, valuing personal needs |
| Revised Plan | Collaboratively generate alternative behaviors | Problem-solving, behavioral flexibility |
This compound administration follows a structured titration schedule to optimize tolerability while achieving therapeutic efficacy. Treatment initiation begins at 150 mg/day administered in two divided doses (75 mg twice daily), with increases of 100 mg/day every 5-7 days as tolerated until reaching the target therapeutic dose of 300-600 mg/day [1]. The maximum recommended dose is 600 mg/day, though clinical trials indicate that many patients respond at doses between 300-500 mg/day. To remain in protocol compliance during clinical trials, patients must reach a minimum dose of 300 mg/day by week 3 of treatment. This gradual titration helps mitigate initial side effects while establishing therapeutic blood levels.
The pharmacokinetic profile of this compound is characterized by low and variable bioavailability (approximately 20%) due to significant first-pass metabolism, primarily via cytochrome P450 3A4 (CYP3A4) [3]. This compound exhibits nonlinear pharmacokinetics, with plasma concentrations increasing disproportionately with dose increases. It is metabolized to several active compounds including hydroxythis compound, triazoledione, and m-chlorophenylpiperazine (mCPP), all of which contribute to its pharmacological activity [4]. The elimination half-life of the parent compound is relatively short (2-4 hours), necessitating twice-daily dosing, while the triazoledione metabolite has a substantially longer half-life (18 hours) that may contribute to sustained effects.
Table 4. This compound Pharmacokinetic Properties and Dosing Considerations
| Parameter | Characteristics | Clinical Implications |
|---|---|---|
| Bioavailability | ~20% due to significant first-pass metabolism | Administration with food increases bioavailability by 18% but not clinically significant |
| Protein Binding | ~99% loosely bound | Lower potential for displacement interactions compared to tightly bound drugs |
| Metabolism | Primarily CYP3A4, secondarily CYP2D6 | Contraindicated with strong CYP3A4 inhibitors/inducers |
| Active Metabolites | Hydroxythis compound, triazoledione, mCPP | Contribute to therapeutic and side effect profile |
| Half-Life | Parent: 2-4 hours; Metabolites: 1.5-18 hours | Twice-daily dosing required; triazoledione provides extended coverage |
| Elimination | Urine (55%), feces (20-30%) | Use with caution in hepatic impairment |
This compound demonstrates a distinct side effect profile that differs from both SSRIs and tricyclic antidepressants. The most commonly reported adverse effects in clinical trials include dry mouth (25%), somnolence (25%), nausea (22%), dizziness (17%), blurred vision (16%), and confusion (7%) [5]. Compared to other antidepressants, this compound has minimal sexual side effects, making it a valuable option for patients particularly concerned about this adverse effect. The incidence of weight gain is also generally low with this compound, enhancing its long-term acceptability.
The most significant safety concern with this compound is idiosyncratic hepatotoxicity, which occurs in approximately 1 in 250,000 to 300,000 patient-years and can result in liver failure requiring transplantation or death [5]. This risk necessitates baseline liver function testing before initiation and periodic monitoring every 6 months during treatment. Patients should be educated about symptoms of liver injury (jaundice, dark urine, abdominal pain) and advised to discontinue medication immediately if these occur. This compound is contraindicated in patients with active liver disease or previous significant liver injury from the medication.
This compound is a potent inhibitor of CYP3A4, creating the potential for significant drug-drug interactions [4]. It is absolutely contraindicated with terfenadine, astemizole, cisapride, pimozide, carbamazepine, and triazolam due to the risk of potentially fatal reactions [5]. Coadministration with benzodiazepines metabolized by CYP3A4 (alprazolam, midazolam) requires dose reduction of 50-75% and careful monitoring. Similarly, concurrent use with statins, certain anticoagulants, and immunosuppressants requires heightened vigilance and potential therapeutic drug monitoring. When combining this compound with other serotonergic agents, clinicians should monitor for emerging symptoms of serotonin syndrome, though the risk appears lower than with MAOI combinations.
The successful implementation of combined this compound-CBASP therapy requires systematic coordination between pharmacotherapy and psychotherapy components. Medication management visits should follow a published manual with sessions typically lasting 15-20 minutes and scheduled weekly during the first month, then biweekly thereafter [2]. These visits focus on dose optimization, side effect management, and adherence reinforcement, while explicitly linking medication effects to psychotherapy goals. Psychotherapy sessions incorporate discussion of medication effects into Situational Analyses, particularly when side effects or dosing timing create interpersonal consequences.
The treatment team should establish clear communication protocols between prescribing clinicians and therapists to maintain consistent messaging and address emerging concerns. During the initial phase, patients may require education about the distinct but complementary roles of each treatment modality—explaining that medication may provide initial symptom relief enabling fuller engagement with psychotherapy, while psychotherapy develops skills to prevent relapse. Monitoring should include standardized rating scales (HRSD-24, self-report measures) at baseline, week 4, week 8, and week 12 to objectively track progress and identify early non-responders who may require protocol modifications.
Diagram 1. Combined Treatment Protocol Workflow: This diagram illustrates the comprehensive workflow for implementing this compound-CBASP combination therapy, from initial assessment through treatment randomization, implementation, and outcome evaluation.
The combination of this compound and CBASP psychotherapy represents a evidence-based paradigm for treating chronic depression that demonstrates superior efficacy to either modality alone. This approach addresses both the neurobiological correlates and psychosocial determinants of chronic depression through complementary mechanisms. Implementation requires careful attention to dosing protocols, psychotherapy fidelity, and safety monitoring, particularly regarding hepatic function. Future research should explore biomarkers of treatment response, long-term maintenance strategies, and potential applications to other refractory mood disorders. This combined modality approach offers hope for a population historically characterized by treatment resistance and chronic disability.
Nefazodone carries a boxed warning from the U.S. Food and Drug Administration (FDA) for the risk of life-threatening liver failure [1] [2]. The estimated rate is about 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years of treatment [3] [1] [2]. The onset of injury can occur within weeks to several months after starting therapy, with cases reported from 6 weeks to 8 months post-initiation [3]. The pattern of serum enzyme elevations is typically hepatocellular, and several instances of acute liver failure requiring transplantation have been documented [3].
The table below summarizes the key risk factors and clinical presentation:
| Aspect | Details |
|---|---|
| Risk Level | Low incidence, but high severity (life-threatening liver failure) [1] [2]. |
| Onset of Injury | Variable; reported from 6 weeks to 8 months after treatment initiation [3]. |
| Pattern of Injury | Typically hepatocellular [3]. |
| Key Risk Factor | Use of this compound itself. Pre-existing liver disease may complicate monitoring but is not a confirmed risk multiplier [1] [2]. |
Formal recommendations for routine scheduled serum monitoring are not established. The standard of care hinges on vigilant clinical observation and prompt response to symptoms or signs of liver dysfunction. The following workflow and table outline the recommended protocol.
Clinical History and Contraindications:
Baseline Laboratory Testing:
Primary Method: Clinical Vigilance for Symptoms
Secondary Method: Serum Laboratory Testing
The monitoring parameters and corresponding actions are summarized in the table below:
| Monitoring Parameter | Frequency / Timing | Action / Decision Point |
|---|---|---|
| Clinical Symptoms (e.g., jaundice, anorexia, malaise, GI complaints) | Continuous patient self-monitoring; report immediately. | Upon report, conduct serum liver biochemical tests. |
| Serum AST/ALT Levels | If clinical symptoms occur. | Discontinue this compound if AST or ALT ≥ 3x ULN [1] [2]. |
| Signs of Liver Failure | If clinical symptoms occur. | Discontinue this compound immediately [1] [2]. |
For researchers designing clinical trials involving this compound, a more structured and proactive monitoring protocol is recommended to systematically capture safety data.
To proactively monitor and quantify the incidence of liver biochemical test abnormalities and clinical hepatotoxicity in human subjects receiving this compound.
Baseline Assessment:
On-Treatment Monitoring:
Data Collection and Analysis:
Action on Abnormalities:
The hepatotoxicity associated with this compound is considered an idiosyncratic reaction, meaning it is unpredictable and not directly dose-related in the classical sense [3]. The mechanism is not fully understood but is hypothesized to be mediated by toxic intermediates of its metabolism, primarily via the cytochrome P450 system (CYP3A4) [3]. This presents a significant challenge for risk mitigation, making vigilant monitoring the cornerstone of management.
The recent FDA-declared shortage of this compound (September 2020 to June 2022) and subsequent research highlight its specialized role in treating depression resistant to other therapies [5] [6]. This context underscores the importance of robust safety protocols for the patients who rely on this medication.
Managing the risk of hepatotoxicity with this compound requires a clear, multi-layered strategy. In clinical practice, the emphasis is on contraindication screening and patient education for symptom reporting. In a research setting, a proactive, protocol-driven schedule of serum monitoring is essential to fully characterize the incidence and nature of liver enzyme elevations. The provided protocols offer a framework for ensuring patient safety and generating high-quality data on this critical adverse effect.
Treatment-resistant depression (TRD) represents a significant clinical challenge in psychiatry, generally defined as failure to respond to at least two adequate trials of antidepressant medications from different pharmacological classes. The prevalence of TRD is substantial, with studies indicating that only approximately 30-40% of patients achieve remission after their first antidepressant trial, and even after multiple treatment attempts, approximately 10-20% of patients continue to experience significant depressive symptoms for two years or more [1]. The Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study demonstrated that the cumulative remission rate after four sequential treatment trials was only 67% [1], highlighting the critical need for effective therapeutic options for this population.
This compound hydrochloride is an antidepressant medication with a unique pharmacological profile that distinguishes it from other antidepressant classes. Originally approved in 1994 and marketed as Serzone, this compound belongs to the phenylpiperazine class and functions primarily as a serotonin antagonist and reuptake inhibitor (SARI). Despite its withdrawal from some markets due to hepatotoxicity concerns, generic formulations remain available, and research continues to demonstrate its potential efficacy in TRD populations, particularly those with significant psychiatric comorbidity [2] [3]. This document provides comprehensive application notes and experimental protocols to support research and clinical development of this compound for TRD, with particular emphasis on efficacy assessment, safety profiling, and mechanistic studies.
This compound exhibits a dual mechanism of action within the serotonergic system, acting as an antagonist at 5-HT2A receptors while simultaneously inhibiting presynaptic serotonin and norepinephrine reuptake. This pharmacological profile results in increased serotonin availability for interaction with other serotonin receptor subtypes, particularly 5-HT1A receptors, which are implicated in antidepressant and anxiolytic effects. Unlike many other antidepressants, this compound has minimal affinity for muscarinic, cholinergic, histaminergic, and α1-adrenergic receptors, accounting for its favorable side effect profile regarding sexual dysfunction, sedation, and cardiovascular effects compared to other antidepressant classes [3].
The pharmacokinetic profile of this compound includes rapid and complete absorption after oral administration, with an absolute bioavailability of approximately 20% due to significant first-pass metabolism. This compound undergoes extensive hepatic metabolism primarily via n-dealkylation and hydroxylation pathways, with the cytochrome P450 3A4 (CYP3A4) isoenzyme playing a major role. The elimination half-life ranges from 2-4 hours, and protein binding exceeds 99% [3]. These characteristics have important implications for dosing strategies and drug interaction potential in the TRD population.
Clinical studies have demonstrated the potential utility of this compound in TRD populations, particularly those with significant psychiatric comorbidity. A 1999 retrospective analysis by Sajatovic et al. investigated this compound therapy in 20 patients with treatment-resistant or treatment-intolerant depression and high psychiatric comorbidity [2]. This study population had failed an average of 1.9 previous antidepressant trials and exhibited substantial comorbidity, with 55% diagnosed with PTSD, 15% with substance abuse, and 10% with personality disorders. After this compound treatment, the results demonstrated:
Table 1: Clinical Outcomes in TRD Patients with High Comorbidity
| Assessment Measure | Response Rate | Percentage | Clinical Significance |
|---|---|---|---|
| CGI (Much/Very Much Improved) | 11/20 patients | 55% | Substantial clinical improvement |
| BDI (>20% Improvement) | 9/20 patients | 45% | Meaningful symptom reduction |
| BDI (10-20% Improvement) | 3/20 patients | 15% | Moderate symptom improvement |
| BDI (<10% Change) | 6/20 patients | 30% | Minimal to no improvement |
| Discontinuation Due to Adverse Effects | 2/20 patients | 10% | Favorable tolerability profile |
Additional research has supported the efficacy of this compound augmentation strategies in TRD. A 2003 study by Carpenter et al. investigated this compound augmentation in 11 patients with treatment-resistant depression and anxiety symptoms or anxiety disorders [4]. In this open-label trial, this compound was slowly added to ongoing antidepressant regimens, with doses initiated at 50 mg/day and titrated upward by 50 mg increments until optimal response was achieved. The results demonstrated significant improvement, with a mean Clinical Global Impression (CGI) score of 1.52±0.52 on a scale from 1 (very much better) to 7 (very much worse). Notably, 7 of 11 cases (64%) achieved complete remission of depressive symptoms, while 9 of 11 (82%) achieved complete remission of anxiety symptoms. The mean effective this compound dose in this augmentation paradigm was 200±34.2 mg/day, ranging from 50-300 mg/day [4].
The clinical utility of this compound is significantly limited by its potential for idiosyncratic hepatotoxicity, which led to the withdrawal of the brand name Serzone from the U.S. market in 2004. The incidence of severe liver injury requiring hospitalization or resulting in transplant or death is approximately 1 in 29,000-35,000 patient-years [5] [3]. Research into the mechanisms underlying this toxicity has revealed two primary pathways: mitochondrial dysfunction and endoplasmic reticulum (ER) stress.
Studies by Silva et al. (2016) demonstrated that this compound directly impairs mitochondrial function through several mechanisms [6]. In HepG2 cells, this compound exposure resulted in concentration-dependent decreases in cell viability, with IC50 values of 76.2 μM at 24 hours and 48.2 μM at 72 hours. Mitochondrial membrane potential (ΔΨm) was significantly disrupted, with approximately 40% of cells showing depolarization after 1 hour of exposure to 100 μM this compound. Additionally, this compound increased ROS production by 2.5-fold compared to controls and depleted intracellular ATP levels by 50% after 6 hours of exposure to 100 μM. These effects were associated with downregulation of oxidative phosphorylation genes and upregulation of apoptotic pathways [6].
Complementary research by Chen et al. (2016) elucidated the role of ER stress in this compound-induced hepatotoxicity [5]. In HepG2 cells, this compound induced significant ER stress, as evidenced by increased expression of characteristic markers including CHOP, ATF-4, and phosphorylated eIF2α, along with splicing of XBP1 mRNA. The ER stress inhibitors 4-phenylbutyrate and salubrinal attenuated this compound-induced cytotoxicity, confirming the functional significance of this pathway. Additionally, this compound activated the MAPK signaling pathway, increasing phosphorylation of JNK, ERK1/2, and p38. Inhibition of ERK1/2 specifically reduced ER stress activation, suggesting interplay between these pathways [5].
Figure 1: Molecular Mechanisms of this compound-Induced Hepatotoxicity. This diagram illustrates the primary pathways involved in this compound-induced liver injury, including mitochondrial dysfunction, endoplasmic reticulum stress, and MAPK signaling activation, ultimately leading to apoptotic cell death, necrosis, and cellular dysfunction.
This compound's metabolism primarily via CYP3A4 and its inhibitory effects on this enzyme create significant drug interaction potential that requires careful consideration in TRD populations, who often receive multiple psychotropic medications. Concomitant administration of this compound with other serotonergic agents increases the risk of serotonin syndrome, a potentially life-threatening condition characterized by neuromuscular hyperactivity, autonomic nervous system instability, and altered mental status [7].
Analysis of the FDA Adverse Event Reporting System (FAERS) database between 2004-2024 identified 13,312 cases of serotonin syndrome, 52% of which involved SSRIs. Combinations of SSRIs with other antidepressants, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) and "other antidepressants" (a category that includes this compound), were associated with significant signals for serotonin syndrome (ROR 25.42 and 22.74, respectively) [7]. These findings highlight the importance of careful medication review and patient monitoring when using this compound in combination with other serotonergic agents.
Purpose: To evaluate this compound-induced cytotoxicity in hepatic cell lines and primary hepatocytes.
Materials:
Procedure:
Purpose: To evaluate this compound effects on mitochondrial parameters.
Materials:
Procedure:
Mitochondrial Membrane Potential (ΔΨm):
Mitochondrial ROS Production:
Oxygen Consumption Rate (OCR):
Purpose: To assess this compound induction of endoplasmic reticulum stress.
Materials:
Procedure:
Western Blot Analysis:
XBP1 Splicing Assay:
ER Stress Reporter Assay:
Table 2: Key Experimental Parameters for Hepatotoxicity Assessment
| Assessment Type | Key Markers | Time Points | Concentration Range | Positive Controls |
|---|---|---|---|---|
| Cytotoxicity | ATP content, SRB staining, LDH release | 6, 24, 48, 72 hours | 5-100 μM | Acetaminophen (1mM) |
| Mitochondrial Function | ΔΨm, ROS production, OCR, ATP levels | 1, 3, 6, 24 hours | 25-100 μM | CCCP (10μM), Rotenone (1μM) |
| ER Stress | CHOP, ATF-4, p-eIF2α, XBP1 splicing | 6, 12, 24 hours | 25-100 μM | Tunicamycin (5μg/mL) |
| Apoptosis Signaling | Caspase-3/7 activation, PARP cleavage, Annexin V staining | 12, 24, 48 hours | 50-100 μM | Staurosporine (1μM) |
Patient Selection Criteria: this compound may be particularly beneficial for TRD patients with the following characteristics:
Dosing Protocol:
Monitoring Requirements:
Figure 2: Clinical Management Protocol for this compound in TRD. This workflow outlines the comprehensive management approach for treatment-resistant depression patients receiving this compound, emphasizing appropriate patient selection, careful dose titration, and essential safety monitoring.
Hepatotoxicity Risk Management:
Drug Interaction Management:
This compound represents a viable therapeutic option for carefully selected patients with treatment-resistant depression, particularly those with significant anxiety comorbidity or intolerance to other antidepressant side effects. The unique pharmacological profile of this compound, combining 5-HT2A receptor antagonism with serotonin and norepinephrine reuptake inhibition, provides a distinct mechanism of action that may benefit patients who have failed multiple standard antidepressant trials.
However, the hepatotoxicity risk associated with this compound necessitates rigorous safety protocols and careful patient selection. Future research directions should focus on:
When implemented with appropriate safeguards, this compound can be a valuable component of the comprehensive treatment approach for treatment-resistant depression, addressing a significant unmet need in this challenging patient population.
Nefazodone, an antidepressant with a dual mechanism of serotonin receptor (5-HT₂) blockade and serotonin/norepinephrine reuptake inhibition, presents a viable treatment option for Seasonal Affective Disorder (SAD). Clinical evidence indicates that this compound not only produces significant reductions in depression and anxiety scores but also positively influences key sleep parameters by improving sleep efficiency and reducing sleep latency, without the REM sleep suppression typical of many antidepressants. These application notes detail the supporting data and provide a methodological framework for evaluating this compound's effects in SAD and related sleep architecture.
The following tables consolidate key quantitative findings from clinical studies on this compound in depressive disorders, including SAD.
Table 1: Clinical Outcomes in SAD Patients After 8-Week this compound Treatment (n=9) [1]
| Assessment Scale | Baseline Mean (SD) | Week 8 Mean (SD) | P-value |
|---|---|---|---|
| HAM-D (29-item) | 33.4 (8.1) | 11.6 (5.6) | p = 0.002 |
| HAM-A | 26.6 (7.0) | 11.5 (11.1) | p = 0.005 |
| Sleep Latency (min) | 39.9 (32.7) | 16.6 (15.3) | p < 0.05 |
| Sleep Efficiency (%) | 78.8 (14.6) | 91.5 (5.5) | p < 0.05 |
| Stage 1 Sleep (%) | 4.9 (1.9) | 3.4 (2.6) | p < 0.05 |
Table 2: Effects of this compound on Sleep Architecture Across Depressive Disorders [2] [3] [4]
| Sleep Parameter | Direction of Change with this compound | Consistency Across Studies |
|---|---|---|
| REM Sleep Latency | No significant increase | Consistent finding |
| REM Sleep Percentage | No suppression; trend to increase in some cases | Consistent finding |
| Stage 1 Sleep (Light Sleep) | Decreased | Consistent finding |
| Stage 2 Sleep | Increased | Found in multiple studies |
| Sleep Efficiency | Increased | Consistent finding |
| Wakefulness/Movement Time | Decreased | Consistent finding |
| Slow-Wave Sleep | No significant alteration | Consistent finding |
This protocol outlines a standardized method for investigating the effects of this compound on SAD and sleep, based on established clinical study designs [1] [2] [4].
| Assessment | Baseline (W0) | Week 4 (W4) | Week 8 (W8) |
|---|---|---|---|
| Clinical Ratings | |||
| 29-item HAM-D [1] | X | X | X |
| HAM-A [1] | X | X | X |
| SPAQ [1] | X | ||
| Objective Sleep (PSG) | |||
| Adaptation Night [1] | X | X | X |
| Data Recording Night [1] | X | X | X |
| Subjective Sleep (Diary/VAS) | X | X | X |
PSG Procedures:
This compound's proposed beneficial effects on sleep in SAD are linked to its unique neuropharmacological profile. The following diagrams visualize its mechanism and the experimental workflow.
1. Evidence for Long-Term Maintenance Treatment A key randomized, placebo-controlled maintenance trial demonstrates nefazodone's efficacy in preventing recurrence in chronic depression. The study design and outcomes are summarized below [1].
| Trial Aspect | Protocol Details |
|---|---|
| Study Design | Randomized, double-blind, placebo-controlled maintenance trial |
| Patient Population | Adults with chronic major depressive disorder (MDD) who had responded to this compound during acute and continuation phases |
| Prior Treatment | Acute (12 weeks) and continuation (16 weeks) phases with this compound alone or combined with psychotherapy (CBASP) |
| Maintenance Phase | 1-year duration; responders from continuation phase randomized to continue this compound or switch to placebo |
| Primary Outcome | Recurrence of a new major depressive episode |
| Key Efficacy Result | This compound: 30.3% conditional probability of recurrence Placebo: 47.5% conditional probability of recurrence | | Conclusion | this compound is effective in maintaining long-term response and preventing recurrence in chronic depression |
2. Contemporary Prescribing Patterns and Real-World Context A recent analysis of a 2020-2022 FDA-declared this compound shortage provides critical real-world data on its use and alternatives, informing clinical decision-making [2] [3].
| Prescribing Context | Key Findings from Shortage Analysis |
|---|---|
| Typical Use Case | Used for specialized cases, often after other treatment failures; favored for its unique mechanism and lower sexual side effects [2]. |
| Boxed Warning | Carries a FDA warning for severe liver toxicity (risk: ~1 in 250,000-300,000 patient-years) [2] [4]. |
| Common Switch During Shortage | Trazodone was the most frequently initiated alternative (39.1% of patients), likely due to its structural and mechanistic similarity [2]. |
| Other Alternatives | Patients also switched to first-line antidepressants like SSRIs (e.g., escitalopram, sertraline) and bupropion [2]. |
| Post-Shortage Utilization | Only 7.3% of patients resumed this compound after the shortage ended, suggesting patients often remain on alternative therapies [2] [3]. |
The following workflow outlines the core methodology from the seminal maintenance clinical trial, which can serve as a template for future study design [1].
Patient Population and Pre-Randomization Phases
Randomization and Maintenance Phase Protocol
For a complete research and development profile, the following safety and metabolic data are essential.
| Parameter | Details for Research & Development |
|---|---|
| Mechanism of Action | Serotonin (5-HT2) receptor antagonist and serotonin reuptake inhibitor (SARI). Increases serotonin availability for other receptors [4] [5]. |
| Pharmacokinetics | Rapidly absorbed, extensive first-pass metabolism, ~20% oral bioavailability. Half-life: 2-4 hours. Non-linear kinetics [5]. |
| Metabolism & Interactions | Primarily metabolized by and inhibits Cytochrome P450 3A4 (CYP3A4). Contraindicated with drugs like terfenadine and astemizole. Can increase plasma levels of triazolam, alprazolam, and cyclosporin [5]. |
| Boxed Warning | Risk of severe liver failure, potentially leading to transplant or death. Baseline liver function tests are recommended, and patients should be advised to watch for symptoms of hepatitis [4]. |
The evidence supports a protocol for long-term this compound use in chronic depression that involves acute treatment for 12 weeks, followed by a 4-month continuation phase, and then maintenance therapy for at least 1 year for stable responders [1]. Its unique pharmacology positions it as a valuable option for cases where standard therapies fail or cause intolerable side effects, particularly sexual dysfunction [2]. However, the hepatotoxicity risk demands vigilant safety monitoring in any clinical development plan. Future research should focus on optimizing strategies for patient selection and managing the risk of hepatic adverse events.
This compound is a serotonin modulator antidepressant with a unique pharmacological profile, acting as a 5-HT₂ receptor antagonist and a weak inhibitor of serotonin and norepinephrine reuptake [1] [2]. Its use requires careful dosing titration and vigilant monitoring due to a Boxed Warning for hepatotoxicity.
The following table summarizes the standard dosing for the treatment of major depressive disorder (MDD). The guidelines do not differentiate between inpatient and outpatient settings, focusing instead on patient status (e.g., general adult, elderly, hepatic impairment) [3] [1] [2].
Table 1: this compound Dosing Guidelines for Major Depressive Disorder (MDD)
| Patient Population | Initial Dose | Titration Schedule | Maintenance Dose | Maximum Dose |
|---|---|---|---|---|
| Adult | 200 mg/day in two divided doses [3] | Increase in increments of 100-200 mg/day on a BID schedule at intervals of no less than 1 week [3] | 300 to 600 mg/day in two divided doses [3] [4] | 600 mg/day [4] [5] |
| Geriatric / Debilitated | 100 mg/day in two divided doses [3] | Increase gradually; rate may need to be slower than for adults [3] | Up to 300-600 mg/day; may require lower maintenance dose [3] [6] | 600 mg/day |
The following diagram illustrates the standard dose titration and monitoring workflow for adult patients initiating this compound therapy.
Boxed Warnings:
Essential Monitoring Parameters:
This compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), which necessitates strict management of co-administered medications [1] [4].
Table 2: Critical this compound Drug Interactions
| Interaction Type | Examples of Interacting Drugs | Clinical Management Protocol |
|---|
| Contraindicated | MAOIs (e.g., phenelzine, isocarboxazid) [3] [5] Pimozide [6] [4] Carbamazepine [6] [4] [5] Triazolam [3] [1] [5] Cisapride [6] | Absolute Contraindication. Allow a 14-day washout after stopping an MAOI before initiating this compound, and a 7-day washout after stopping this compound before initiating an MAOI [3]. Avoid coadministration with all listed agents. | | Requires Dose Adjustment & Close Monitoring | Alprazolam [5] Buspirone [3] [6] Desipramine [3] | Reduce dose of interacting drug. Consider a 50% reduction in alprazolam dose and a 75% reduction in triazolam dose if coadministration is deemed necessary [3] [5]. Monitor for increased sedation and side effects. | | Use with Caution | Propranolol [3] Digoxin [6] Haloperidol [1] [2] | Monitor for increased pharmacologic effects and adverse reactions. Dose adjustments of the co-administered drug may be required [3] [1]. |
The following methodology is adapted from a clinical trial comparing the effects of this compound and fluoxetine on sleep in patients with MDD [8].
This compound remains a valuable agent for treating MDD, particularly where its favorable sleep architecture profile [8] and lower incidence of sexual side effects are advantageous. Its clinical application is governed by a mandatory safety protocol focused on hepatic monitoring and managing its significant CYP3A4-mediated drug interactions. The provided dosing guidelines and experimental protocol offer a framework for researchers and clinicians to utilize this agent safely and effectively.
Although not universally required, TDM for this compound is supported by a strong pharmacological rationale, as outlined in the table below.
| Monitoring Consideration | Rationale & Clinical Implication |
|---|---|
| Nonlinear Pharmacokinetics [1] | Plasma concentration increases are greater than proportional to dose increases. This makes predicting drug levels difficult and increases the risk of toxicity with dose titrations. |
| Active Metabolites [1] [2] | Metabolites like mCPP and hydroxy-nefazodone are pharmacologically active. Monitoring the parent drug alone may not provide a complete picture of clinical effect or toxicity risk. |
| Significant Drug Interactions [1] [3] [2] | This compound is a potent inhibitor of the CYP3A4 enzyme. It can increase the plasma levels of co-administered drugs metabolized by this pathway (e.g., elevating digoxin AUC by 15% and Cmax by 29% [3]). |
| Hepatotoxicity Risk [4] [5] [2] | The drug carries a boxed warning for life-threatening liver failure. While TDM does not predict hepatotoxicity, it helps guide therapy in patients with pre-existing liver impairment. |
| Altered Metabolism in Special Populations [1] | Patients with severe hepatic impairment and elderly females have been shown to have increased plasma concentrations of this compound, necessitating dose adjustments. |
The following clinical situations warrant consideration of TDM:
High-Performance Liquid Chromatography with Coulometric Detection (HPLC-ECD) is a highly sensitive and selective method suitable for the determination of this compound and its metabolites in plasma [1] [6].
The table below summarizes a representative HPLC-ECD method adapted from literature [1] [6].
| Parameter | Specification |
|---|---|
| Mobile Phase | Phosphate buffer (0.05 M, pH 3.0) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection | Coulometric detection, guard cell: +0.70 V, detector 1: +0.40 V, detector 2: +0.80 V |
| Injection Volume | 20-50 µL |
| Run Time | ~15 minutes |
The developed method must be validated according to regulatory guidelines (e.g., FDA/EMA) for:
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
The following table summarizes key pharmacokinetic parameters. A definitive therapeutic range for this compound is not well-established; the proposed range below is based on general clinical study data [1] [2].
| Parameter | Value / Proposed Range | Notes |
|---|---|---|
| This compound Therapeutic Range | ~100 - 1000 ng/mL* | *Proposed based on common clinical practice for antidepressants; laboratory should establish its own range. |
| Time to Steady-State | 4 days | [1] |
| Oral Bioavailability | ~20% | Extensive first-pass metabolism. [1] [2] |
| Protein Binding | >99% | [2] |
| Elimination Half-Life | 2 - 4 hours | [1] [2] |
Therapeutic drug monitoring for this compound, while not routine, is a valuable tool for optimizing depression treatment in complex clinical situations. The HPLC-ECD method provides a robust and sensitive means to quantify this compound and its key metabolites. Applying this protocol can help clinicians personalize dosing, improve therapeutic outcomes, and enhance patient safety by minimizing the risk of toxicity.
The table below summarizes the key clinical characteristics and recommended monitoring for this compound-induced liver injury [1] [2] [3]:
| Parameter | Clinical Presentation & Guidelines |
|---|---|
| Risk Level & Incidence | Major potential hazard. Incidence of liver failure: 1 per 250,000 to 300,000 patient-years [1] [2]. |
| Onset of Injury | Typically 2 weeks to 6 months after initiation of therapy [1] [2]. |
| Pattern of Injury | Hepatocellular (predominant liver cell damage) [1]. |
| Clinical Signs | Non-specific prodrome (nausea, anorexia, malaise, GI complaints) may occur before onset of jaundice. Dark urine is a reported symptom [1] [2] [3]. |
| Monitoring Recommendations | • Contraindications: Do not initiate in patients with active liver disease or elevated baseline serum transaminases [2]. • Consider routine liver function tests during treatment [2]. • Discontinue immediately if signs/symptoms of liver injury appear or if ALT/AST levels exceed 3 times the upper limit of normal [1] [2]. |
The hepatotoxicity of this compound is a multifactorial process involving several interconnected cellular pathways, primarily driven by the formation of reactive metabolites.
Bioactivation to Reactive Metabolites: this compound is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [1]. Studies using human liver microsomes have shown that CYP3A4 bioactivates this compound to a reactive quinone-imine species [4]. This electrophilic intermediate can bind covalently to cellular proteins, disrupt normal function, and trigger oxidative stress.
Key Cellular Pathways: The initial chemical insult from reactive metabolites leads to the activation of specific stress pathways within liver cells (hepatocytes):
The following diagram illustrates the relationship between these key mechanisms:
For reliable hepatotoxicity prediction, advanced in vitro models that maintain long-term liver functionality are crucial. The table below compares two such modern systems [7] [8]:
| Model | Key Features | Culture & Exposure Method | Key Endpoints & Readouts |
|---|
| 3D Hepatic Organoids (HO) [7] | Coculture of hPSC-derived hepatocytes with Hepatic Stellate Cells (HSCs) and THP-1 macrophages. Better mimics the liver's cellular environment and inflammation response. | • Formed in Matrigel domes. • Cultured in specialized hepatic medium. • 9-hour exposure to test compounds. | • Oxidative stress: ROS, GSSG, Catalase. • Inflammation: IL-1β, IL-6, IL-10. • Liver function: ALT, AST, Albumin. | | Primary Human Hepatocyte (PHH) Spheroids ("CD-Spheroids") [8] | 3D spheroids in chemically defined medium. Retains liver phenotype and function for multiple weeks, allowing for chronic toxicity testing. | • Seeded in ultra-low attachment plates. • Long-term, repeated exposure (e.g., 14 days with dosing every 48-72h). | • Cell Viability: ATP content (CellTiter-Glo assay). • High specificity (100%) and sensitivity (69%) in detecting DILI-causing compounds. |
Q1: What are the main advantages of using complex 3D organoid models over traditional 2D hepatocyte cultures for this compound toxicity testing? A1: While 2D hepatocyte cultures rapidly lose liver-specific functions, 3D organoids and spheroids maintain higher levels of drug-metabolizing enzymes (like CYP3A4) and liver functionality for weeks [7] [8]. This allows for detecting toxicity from metabolites formed over longer periods, which is critical for this compound as its injury manifests after weeks. Furthermore, organoids with non-parenchymal cells can model inflammatory responses, a key facet of idiosyncratic DILI [7].
Q2: Our lab's initial hepatotoxicity screen with a short-term ATP assay was negative for this compound. What could explain this false negative? A2: This is a common pitfall. This compound's toxicity is often time-dependent. Short-term assays (e.g., 24-48 hours) may miss the cumulative damage from reactive metabolites and the ensuing mitochondrial and ER stress. Troubleshooting Guide: Implement a long-term exposure model. As demonstrated in PHH spheroids, a 14-day repeated exposure protocol successfully identified this compound's hepatotoxicity, which shorter assays would miss [8].
Q3: Beyond basic viability, what mechanistic endpoints should we measure to confirm this compound-specific toxicity? A3: To build a mechanistic case, profile these key pathways [5] [6]:
The following table summarizes the key in vitro kinetic parameters that characterize this compound as a potent time-dependent (mechanism-based) inhibitor of CYP3A4.
| Parameter | Value | Experimental Context | Citation |
|---|---|---|---|
| Maximal Inactivation Rate (kinact) | 0.103 min⁻¹ | Inactivation of CYP3A4 in Human Liver Microsomes (HLM) [1]. | |
| Inhibitor Concentration at half of kinact (KI,u) | 1.7 µM | Unbound value in HLM [1]. | |
| kinact/KI,u (Inactivation Efficiency) | ~0.061 µM⁻¹min⁻¹ | Calculated from above parameters [1]. | |
| Reversible Inhibition (IC50) | ~5 µM | Inhibition of midazolam 1'-hydroxylation in HLM [1]. | |
| Primary Metabolites with CYP3A4 Inhibitory Activity | Hydroxythis compound (OH-NEF), p-Hydroxythis compound | These metabolites are also potent CYP3A4 inhibitors, contributing to the overall inhibitory effect [2]. | |
| Cytosolic Bioavailability (Fcyto) | 0.22 | In human hepatocytes; used to refine cytosolic unbound inhibitor concentration for DDI predictions [1]. |
This methodology is used to characterize the time-dependent inhibitory effects of a drug, following established screening strategies [3].
Workflow Overview:
Detailed Steps and Reagents:
This protocol builds on the TDI assessment to quantify the key parameters for DDI prediction [1].
Workflow Overview:
Detailed Steps:
Q1: Why are DDI predictions for this compound often overpredicted in static models, and how can this be improved? A1: Overprediction often occurs from using systemic unbound maximum concentration ([I]max,u) as the driver concentration for hepatic inhibition, which may overestimate the inhibitor concentration at the enzyme site. Research shows that using the hepatic unbound maximum concentration corrected for cytosolic bioavailability (Fcyto) significantly improves prediction accuracy. For this compound, an Fcyto of 0.22 should be applied to [I]max,u to better estimate the cytosolic unbound concentration available to inhibit CYP3A4 [1].
Q2: Which metabolites of this compound contribute significantly to CYP3A4 inhibition? A2: The parent drug this compound is a primary inhibitor. However, its metabolites hydroxythis compound (OH-NEF) and p-hydroxythis compound are also potent inhibitors of CYP3A4. In contrast, the metabolites triazoledione and mCPP have been shown to have weak or negligible inhibitory activity [2].
Q3: What are the critical contraindications and clinical management steps for this compound interactions? A3: this compound is absolutely contraindicated with drugs that are narrow therapeutic index substrates of CYP3A4, due to the risk of severe, life-threatening interactions. This list includes [4] [5]:
When discontinuing SSRIs, researchers should be familiar with the following aspects of the discontinuation syndrome to accurately model and measure it in experimental settings.
FAQ: What are the typical symptoms and risk factors for SSRI discontinuation syndrome?
The table below summarizes the half-lives of common antidepressants, which is a primary factor in withdrawal risk [5] [3].
| Antidepressant | Approximate Half-Life (Parent Drug & Active Metabolite) |
|---|---|
| Fluoxetine | 4-16 days (Norfluoxetine: 7-15 days) [1] [5] |
| Fluvoxamine | ~15 hours [1] |
| Sertraline | ~26 hours (Desmethylsertraline: 2-3 days) [1] |
| Citalopram | ~36 hours [1] |
| Escitalopram | ~1.5 days [5] |
| Paroxetine | ~20 hours [1] |
| Venlafaxine | ~5 hours [3] |
| Nefazodone | 2-4 hours [6] |
A core method to prevent or reduce discontinuation symptoms is through a gradual taper rather than abrupt cessation [4].
FAQ: What are the general principles for a pharmacologically-informed SSRI taper?
Current evidence suggests that a hyperbolic tapering regimen—making progressively smaller dose reductions—may be more effective than linear tapering (cutting the dose by equal amounts). This is because the relationship between antidepressant dose and serotonin transporter (SERT) occupancy is hyperbolic. A large initial dose reduction (e.g., 50%) might only reduce SERT occupancy by 10%, whereas a later, much smaller reduction could cause a much larger drop in occupancy, triggering severe withdrawal [4].
FAQ: What are the key safety and pharmacological profiles of this compound?
To establish a robust experimental protocol, I suggest you pursue the following avenues:
A recent retrospective analysis of the FDA-declared this compound shortage (September 2020 to June 2022) quantified its impact on treatment continuity. The table below summarizes the core quantitative findings from this study [1].
| Metric | Pre-Shortage Period | Shortage Period | Post-Shortage Period |
|---|---|---|---|
| This compound Claims Volume | Baseline | Decreased by 98.3% | Remained 91.5% below pre-shortage baseline |
| Patients Switching Medication | - | 96.4% of patients | - |
| Average Time to Switch | - | 106.8 days (SD: 81.7) | - |
| Patients Resuming this compound Post-Shortage | - | - | 7.3% of patients |
During and after the shortage, patients were switched to various alternative antidepressants. The following table lists the most common alternatives initiated, based on claim data [1].
| Alternative Antidepressant | Prevalence of Use (% of Claims) |
|---|---|
| Trazodone | 39.1% |
| Escitalopram | 10.6% |
| Sertraline | 7.4% |
| Bupropion | 6.3% |
| Mirtazapine | 3.9% |
Q1: What was the pharmacological rationale for the choice of alternative antidepressants? The selection of alternatives was primarily driven by clinical guidelines and pharmacological similarity. Trazodone, the most common switch, is structurally and mechanistically the closest to this compound, as both are serotonin receptor antagonists [1]. However, the high use of SSRIs like escitalopram and sertraline aligns with their status as first-line therapies in major depression treatment guidelines from bodies like the American Psychiatric Association, suggesting the shortage prompted a shift towards more guideline-concordant care [1].
Q2: Why was the rate of return to this compound so low after the shortage resolved? The minimal return (7.3%) is a critical finding for understanding long-term impacts of drug shortages. Potential factors analyzed by researchers include [1]:
Q3: What are the established clinical strategies for switching antidepressants? For researchers designing clinical trials or observational studies, it is important to note that switching antidepressants is a standardized process. The main strategies, which can serve as a framework for analyzing real-world data, are outlined below [3].
For professionals conducting retrospective analyses of drug utilization during shortages, the following workflow outlines the key methodological steps, as employed in the recent this compound study [1].
Key Methodological Details [1]:
The table below summarizes essential quantitative data for nefazodone and its primary active metabolites [1] [2] [3].
| Compound | Elimination Half-Life (Mean) | Relative Steady-State AUC (Multiple of this compound) | Protein Binding |
|---|---|---|---|
| This compound | 2 - 4 hours | (Reference) | >99% [1] [4] |
| Hydroxythis compound (HO-NEF) | 1.5 - 4 hours | 0.4 | Information missing |
| meta-Chlorophenylpiperazine (mCPP) | 4 - 8 hours | 0.07 | Information missing |
| Triazoledione (TD) | 18 hours | 4.0 | Information missing |
Additional Pharmacokinetic Notes:
This compound is extensively metabolized in the liver [1] [5]. The following diagram illustrates its primary metabolic pathways and key interactions.
Key Interaction and Metabolite Notes:
The most significant risk is hepatotoxicity, which dictates strict monitoring protocols.
The following table summarizes the critical adverse effects, key clinical manifestations, and recommended management strategies.
| Adverse Effect | Key Clinical Manifestations | Recommended Management Protocols & Actions |
|---|
| Hepatotoxicity [1] [2] [3] | Jaundice, anorexia, nausea, vomiting, RUQ pain, malaise, dark urine, light stools, elevated serum transaminases (≥3x ULN) [1] [2] [3]. | • Contraindication: Do not initiate in active liver disease or baseline transaminase elevation [3]. • Immediate Action: Discontinue nefazodone upon signs/symptoms of liver failure or significant enzyme elevation. Do not re-challenge [1] [3]. • Patient Monitoring: Educate patients to report symptoms; no routine serum monitoring required, but monitor for clinical signs [2] [3]. | | Suicidality & Clinical Worsening [1] [4] [3] | Emergence of suicidality, anxiety, panic attacks, insomnia, agitation, aggression, impulsivity, akathisia, hypomania/mania [1] [4]. | • Risk Assessment: Highest risk in children/adolescents/young adults (≤24 yrs) during initial treatment/dose changes [1] [3]. • Proactive Monitoring: Close observation for clinical worsening, suicidality, behavior changes (patients, families, caregivers) [1] [3]. • Familial/Caregiver Engagement: Counsel on need for close observation/communication [3]. | | Drug Interactions (CYP3A4) [5] [6] [3] | Toxicity from co-administered drugs due to CYP3A4 inhibition. Serious reactions include cardiac arrhythmia, CNS depression, serotonin syndrome, hypotension [5] [6]. | • Absolute Contraindications: Coadministration with terfenadine, astemizole, cisapride, pimozide, carbamazepine, MAOIs, triazolam, oral midazolam [5] [6] [3]. • Dosing Caution Required: Alprazolam, buspirone, atorvastatin, simvastatin, lovastatin, others metabolized by CYP3A4 [5] [6]. • Interaction Screening: Review all concomitant medications (prescription, OTC, herbal) [5]. | | Cardiovascular Effects [5] [7] [4] | Hypotension (orthostatic), syncope, bradycardia, dizziness [5] [7] [4]. | • Vital Signs Monitoring: Monitor blood pressure and heart rate, especially during initial titration [7]. • Patient Guidance: Advise slow position changes from sitting/lying; manage dehydration risks (diarrhea, vomiting, sweating) [1] [5]. | | Central Nervous System (CNS) [4] [8] | Somnolence/sedation, dizziness, confusion, blurred vision, headache, insomnia, asthenia [4] [8]. | • Safety Precautions: Caution against driving/operating machinery until response known [1] [8]. • CNS Depressant Caution: Avoid/concomitant use caution with alcohol, sedatives, tranquilizers [1] [4]. | | Other Notable Effects [4] [8] | Priapism (painful/prolonged erection >4 hrs), seizures, mania/hypomania activation in bipolar disorder, dry mouth, constipation [4] [8]. | • Priapism: Requires immediate medical intervention (emergency treatment) [4] [8]. • Seizures: Discontinue if seizures occur [4]. • Mania/Hypomania: Screen for bipolar disorder; use with caution [4] [8]. |
For researchers investigating the mechanisms and management of this compound-induced liver injury, the following clinical and laboratory assessment protocol can serve as a foundational model.
The process for monitoring and managing hepatotoxicity in a clinical or research setting involves vigilance for specific symptoms and defined laboratory triggers for action, as visualized below.
Clinical Symptom Vigilance:
Laboratory Assessment & Discontinuation Criteria:
Q1: What is the estimated incidence of life-threatening liver failure associated with this compound, and how does this impact risk-benefit assessment in clinical trials? A1: The reported rate in the U.S. is approximately 1 case of liver failure resulting in death or transplant per 250,000 to 300,000 patient-years of this compound treatment [2] [3]. This significant risk dictates that its use in clinical development should generally be reserved for populations where other antidepressants have failed, and the potential benefit justifies the risk, with this risk fully disclosed [2].
Q2: How should a clinical trial protocol manage the risk of suicidal ideation and behavior in subjects receiving this compound? A2: Protocols must include structured monitoring for clinical worsening and emergent suicidality, particularly in subjects aged 24 and younger [1] [3]. This includes:
Q3: What are the most critical drug-drug interactions to exclude in a clinical trial involving this compound? A3: Coadministration is contraindicated with the following due to the potential for serious or life-threatening reactions [5] [6] [3]:
Q4: Are there specific populations that require unique dosing considerations in this compound studies? A4: Yes. Elderly patients, especially women, and debilitated patients should have treatment initiated at a lower dose (e.g., 100 mg/day divided BID) due to higher plasma levels observed in these groups after single doses. The dose may then be titrated to the effective therapeutic range based on clinical response and tolerability [5] [3].
| Aspect | Clinical Presentation & Quantitative Data |
|---|---|
| Common Symptoms | Drowsiness, nausea, vomiting, dizziness [1] |
| Significant Cardiovascular Effects | Hypotension (lowest reported: 70/30 mmHg), bradycardia (slowest reported: 56 bpm) [1] |
| Cardiac Toxicity | Prolonged QT and QTc intervals on electrocardiogram (ECG) [1] |
| Toxicokinetics (from a 2.4g overdose) | Nefazodone half-life: 8.3 hours; Metabolite (OH-nefazodone) half-life: 14.6 hours [1] |
| Correlation of Effects | Hypotension correlates with OH-nefazodone concentration; QT prolongation correlates with this compound and OH-nefazodone concentrations [1] |
| Primary Management | Activated charcoal, intravenous fluids for blood pressure support, and careful monitoring [1] |
| Time to Maximal Effects | Drowsiness peaks within first 6 hours; hypotension can persist for ~18 hours [1] |
| Recovery | Recovery is possible with supportive care; ECG abnormalities can normalize over 24 hours [1] |
For your research on the underlying mechanisms of this compound-induced toxicity, here are key experimental findings and protocols.
The hepatotoxicity of this compound has been linked to Mitochondrial Dysfunction and Endoplasmic Reticulum (ER) Stress. The experimental workflow for investigating these mechanisms is as follows:
Key Experimental Protocols:
The interplay of cellular pathways involved in this compound's toxicity can be visualized as follows. Research indicates that the MAPK signaling pathway, particularly ERK1/2 activation, plays an important role in this compound-induced ER stress [2].
For researchers designing clinical protocols, the following table summarizes the standard dosing guidelines for this compound.
| Parameter | Usual Adult Dose | Geriatric/Debilitated Dose | Dose Escalation & Maintenance |
|---|---|---|---|
| Initial Dose | 200 mg/day, in two divided doses [1] [2] | 100 mg/day, in two divided doses [1] [2] | Increase in increments of 100-200 mg/day per week [1]. |
| Therapeutic Range | - | - | 300 mg to 600 mg per day [1] [3]. |
| Key Considerations | • Several weeks may be required for full therapeutic effect [1]. • Prescribers should consider the risk of hepatic failure prior to initiation [1]. | • Older patients often have reduced drug clearance. A lower initial dose and slower titration are appropriate [1] [2]. | • The efficacy of this compound was most clearly established at doses between 300 and 600 mg/day [3]. |
A key component of adherence and patient safety in trial design involves managing contraindications and drug interactions.
Understanding real-world adherence patterns is crucial for designing robust trials. Recent data highlights a significant external factor that impacted this compound adherence.
For scientists investigating this compound's clinical profile, the following diagrams outline methodologies for analyzing real-world adherence and long-term treatment outcomes.
This workflow details a retrospective cohort study methodology used to assess prescribing patterns during a supply disruption [5].
This chart visualizes the protocol of a long-term study that demonstrated sustained adherence and efficacy in a specific patient population [7].
The following table consolidates objective and subjective sleep data from multiple clinical trials comparing nefazodone and fluoxetine in depressed patients with insomnia [1] [2] [3].
| Sleep Parameter | This compound (Change from Baseline) | Fluoxetine (Change from Baseline) | Comparative Outcome (this compound vs. Fluoxetine) |
|---|---|---|---|
| Sleep Continuity | |||
| Sleep Efficiency | Increased [1] [3] | Decreased [2] [3] | Significantly greater improvement with this compound [1] [3] |
| Number of Awakenings | Decreased [1] | Increased [1] [2] | Significantly greater reduction with this compound [1] [2] |
| Awake & Movement Time | Decreased [1] [2] | No significant change/Increased [1] | Significantly greater reduction with this compound [1] [2] |
| Sleep Architecture | |||
| Stage 1 Sleep | No significant change [1] | Increased [1] [2] | Significantly lower with this compound [1] [2] |
| REM Latency | Decreased/No change [1] [2] [4] | Increased [1] [2] [3] | Significantly shorter with this compound [1] [2] |
| Total REM Sleep | Increased/No suppression [1] [2] [4] | Suppressed [1] [2] [3] | Significantly greater with this compound [1] [2] [3] |
| Subjective & Clinical Ratings | Improved [1] [2] | Improved [2] | Significantly greater improvement with this compound [1] [2] |
The comparative data is derived from robust, multi-study sources. Here are the detailed methodologies for the key experiments cited.
The divergent sleep effects of these two antidepressants can be traced to their distinct pharmacological profiles, particularly regarding serotonin receptor activity. The diagram below illustrates the proposed signaling pathways.
The pathways show how the different mechanisms lead to distinct sleep outcomes [5] [6]:
For researchers and drug development professionals, the data underscores several critical points:
The table below summarizes key data from clinical trials and pharmacological profiles for a direct comparison.
| Feature | Nefazodone | Imipramine |
|---|---|---|
| Drug Class | Serotonin Antagonist and Reuptake Inhibitor (SARI) [1] [2] | Tricyclic Antidepressant (TCA) [3] [4] |
| Primary Mechanism of Action | Potent antagonist of 5-HT2A receptors; weak inhibitor of serotonin and norepinephrine reuptake [1] [5] [2] | Potent inhibitor of serotonin and norepinephrine reuptake [3] [4] |
| Efficacy (vs. Placebo) | Significantly more effective than placebo [6] [7] [8] | Significantly more effective than placebo [6] [7] [8] |
| Comparative Efficacy | Comparable to imipramine [6] [8] | Comparable to this compound [6] [8] |
| Response Rate (Example) | 67% (based on CGI-I) [7] | 63% (based on CGI-I) [7] |
| Common Side Effects | Dry mouth, drowsiness, nausea, dizziness, confusion [2] | Dry mouth, blurred vision, constipation, urinary retention, sedation, dizziness [3] [4] |
| Key Safety Concerns | Rare but severe liver failure (led to market withdrawal in many countries) [1] [2] | Narrow therapeutic index; toxicity can cause cardiac arrhythmias, seizures, and is fatal in overdose [3] |
| Tolerability | Better tolerated than imipramine; lower dropout rate due to adverse events [6] [7] | Higher dropout rate due to adverse events compared to this compound [6] [7] |
| Receptor Interactions | Low affinity for muscarinic cholinergic and alpha-1 adrenergic receptors [2] | Strong antagonism of muscarinic cholinergic, histamine H1, and alpha-1 adrenergic receptors [3] [4] |
The data in the summary table is derived from rigorous clinical trials. Here is a detailed look at the methodologies used.
The distinct pharmacological profiles of these drugs explain their differing efficacy and side effect patterns. The diagram below visualizes their primary mechanisms.
Figure 1. Comparative Mechanisms of Antidepressant Action
As a Tricyclic Antidepressant (TCA), imipramine's primary action is the potent inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET). This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission [3] [4]. However, it also has significant antagonistic activity at muscarinic cholinergic, histamine H1, and alpha-1 adrenergic receptors, which is directly responsible for its common anticholinergic, sedative, and cardiovascular side effects [3] [4].
This compound, a Serotonin Antagonist and Reuptake Inhibitor (SARI), has a dual mechanism. It weakly inhibits the serotonin transporter (SERT) while being a potent antagonist of the post-synaptic 5-HT2A receptor [1] [5] [2]. This unique action is thought to enhance serotonin neurotransmission specifically through 5-HT1A receptors while blocking the effects of excessive serotonin at 5-HT2A receptors, which may contribute to its beneficial effects on anxiety and sleep, and its low incidence of sexual side effects. Crucially, it has negligible affinity for muscarinic cholinergic receptors, explaining its vastly improved tolerability over imipramine [5] [2].
The table below summarizes key quantitative findings from clinical studies on treatment-emergent sexual dysfunction.
| Antidepressant | Reported Incidence of Sexual Dysfunction | Comparative Findings (vs. Nefazodone or Other Agents) |
|---|---|---|
| This compound | 8% [1]; 28% [2] | Benchmark for low incidence. |
| Bupropion | 10%-25% [1]; 22%-25% [2] | Similar low-risk profile to this compound [3]. |
| Mirtazapine | 24% [1] | Lower risk than SSRIs [4]. |
| Fluvoxamine | 59.1% [1] | Demonstrated less dysfunction than sertraline in one RCT [3]. |
| Sertraline | 56%-62.9% [1] | Significantly more sexual dysfunction than this compound and bupropion [3] [1] [5]. |
| Paroxetine | 65%-70.7% [1] | Among SSRIs with the highest risk [1] [6]. |
| Fluoxetine | 54%-57.7% [1] | More sexual dysfunction than bupropion [3]. |
| Venlafaxine | 58%-70% [1]; 67% [1] | High incidence, comparable to SSRIs [1]. |
| Citalopram | 72.7% [1] | High incidence [1]. |
| Clomipramine | Up to 93% (anorgasmia) [1] | Very high risk of specific dysfunctions [1]. |
The comparative data is derived from several robust study designs, each providing a different level of evidence.
A double-blind, parallel-group study directly compared this compound and sertraline.
A cross-sectional, observational study offered a broad view of sexual dysfunction prevalence in a real-world setting.
The differential risk of sexual dysfunction between this compound and SSRIs is explained by their distinct pharmacological actions on serotonin receptors, as illustrated below.
The diagram above shows the core hypothesis: while both SSRIs and this compound increase synaptic serotonin by blocking the serotonin transporter (SERT), This compound's additional action as a 5-HT₂ receptor antagonist is believed to mitigate the sexual side effects primarily mediated by excessive stimulation of these receptors [1].
The evidence positions this compound as a valuable option, though with important considerations for clinical development and practice.
The data in the table below summarizes the key outcomes from a 12-week randomized controlled trial that serves as the primary foundation for this comparison [1] [2] [3].
| Treatment Group | Overall Response Rate (All Subjects) | Response Rate (Study Completers) | Key Findings & Clinical Context |
|---|
| This compound (Medication) | 48% [2] [3] | 55% [2] [3] | • Effective for approximately half of patients. • Side effects include headache, somnolence, dry mouth, nausea, dizziness [3]. | | CBASP (Psychotherapy) | 48% [2] [3] | 52% [2] [3] | • Equally effective as monotherapy with medication. • Involves 16-20 sessions over 12 weeks [1]. | | Combination (this compound + CBASP) | 73% [2] [3] | 85% [2] [3] | • Significantly superior to either monotherapy (p<0.001). • Combined treatment effect is synergistic, not just additive. |
A follow-up study on continuation treatment found that the combined therapy was more effective at helping patients maintain remission, with 90% of those on combination therapy sustaining their response compared to 80% on this compound and 82% on CBASP alone [4].
For researchers seeking to understand or replicate the study methodology, here is a detailed breakdown of the key trial.
While the clinical trial data is robust, real-world application requires consideration of this compound's safety profile and availability.
The following diagram illustrates the structure of the clinical trial and the flow of patients through the different treatment arms, which contributes to the high quality of the evidence.
The combination of this compound and CBASP represents a powerful, evidence-based paradigm for treating chronic depression, demonstrating a synergistic effect that outperforms either modality alone.
The table below summarizes the core similarities and differences between nefazodone and trazodone based on their structural activity relationship.
| Feature | This compound | Trazodone |
|---|---|---|
| Drug Class | Serotonin antagonist and reuptake inhibitor (SARI) [1] [2] | Serotonin antagonist and reuptake inhibitor (SARI) [1] [2] |
| Primary Molecular Targets | SERT, 5-HT2A [3] | SERT, 5-HT2A [4] |
| Key Mechanism on SERT | Allosteric Inhibition & Pharmacochaperoning [5] | Allosteric Inhibition & Pharmacochaperoning [5] |
| Binding to SERT State | Preferentially binds the Na+-bound outward-facing state [5] | Preferentially binds the Na+-bound outward-facing state [5] |
| Inhibition Mode | Mixed-competitive and noncompetitive [5] | Mixed-competitive and noncompetitive [5] |
| Key CYP Enzyme for Metabolism | CYP3A4 (Primarily metabolized to OH-NEF, TD, and mCPP) [6] | Information not specific in search results |
| Receptor Occupancy (Simulated) | Information not specific in search results | Dose-dependent: High occupancy of 5-HT2A, α1-adrenergic, and other receptors at antidepressant doses (300 mg) [4] |
| Unique Clinical/Predinical Finding | Potentiates morphine's analgesic response in animal models [7] | Multimodal activity; low doses (30-50 mg) used for insomnia via 5-HT2A/2C and α1 antagonism [4] |
Recent research reveals that trazodone and this compound inhibit the Serotonin Transporter (SERT) differently from other antidepressants. They are allosteric inhibitors that do not simply block the primary serotonin binding site [5].
Understanding metabolic pathways is critical for predicting drug-drug interactions.
Simulations using a physiologically-based pharmacokinetic (PBPK) model show trazodone's action is dose-dependent due to differing receptor affinities [4].
The following diagram illustrates the key metabolic pathway of this compound, which is crucial for understanding its activity and potential drug interactions.
The diagram below outlines the experimental workflow used to determine the allosteric inhibition of SERT by these drugs, providing a reference for research methodologies.
The tables below summarize the quantitative findings from the identified studies, which primarily used cost-utility analysis and clinical trials to evaluate the antidepressants.
Table 1: Cost-Effectiveness and Economic Outcomes
| Comparison | Context / Model | Key Economic Findings | Source |
|---|---|---|---|
| Nefazodone vs. Imipramine | Lifetime model, Managed Care (US) [1] | Lifetime cost: $16,669 (Nef) vs. $15,348 (Imi); Cost-effectiveness: $4,065 per QALY gained for this compound. | |
| This compound vs. Imipramine | Lifetime model, Primary Care (Canada) [2] [3] | This compound cost $1,447 less and provided 0.72 more QALYs than Imipramine. | |
| This compound vs. Imipramine | One-year clinical trial (UK) [4] | Annual cost per patient: £218 (Nef) vs. £254 (Imi); Cost per success: £242 (Nef) vs. £323 (Imi). | |
| This compound vs. Fluoxetine | Lifetime model, Managed Care (US) [1] | This compound had $329 fewer costs and 0.06 more QALYs than Fluoxetine. | |
| This compound vs. Fluoxetine | Lifetime model, Primary Care (Canada) [2] [3] | This compound cost $14 less and provided 0.11 more QALYs than Fluoxetine. | |
| Fluoxetine vs. Imipramine | Six-month study, Primary Care (Spain) [5] [6] | For Major Depressive Disorder, total costs were significantly lower for Imipramine (€469.66) than Fluoxetine (€1,585.93), with similar effectiveness. | |
| Fluoxetine vs. Imipramine | Lifetime model, Managed Care (US) [1] | Cost-effectiveness of Fluoxetine vs. Imipramine was $6,346 per QALY gained. |
Table 2: Clinical Effectiveness and Side Effects
| Aspect | This compound | Imipramine | Fluoxetine |
|---|---|---|---|
| Antidepressant Efficacy | Comparable to Imipramine and Fluoxetine [7] [8] [9] | Comparable to this compound and Fluoxetine [7] [5] | Comparable to this compound and Imipramine [8] [5] [9] |
| Side Effect Profile | Better tolerated, significantly fewer adverse effects and lower dropout rate than Imipramine [7] [10] | More side effects and higher dropout due to adverse events than this compound [7] [10] | - |
| Impact on Sleep | Improved multiple objective/subjective sleep measures; did not suppress REM sleep [8] [9] | - | Worsened several objective sleep measures (e.g., reduced sleep efficiency, increased awakenings, suppressed REM sleep) [8] [9] |
| Key Factor in Cost-Effectiveness | Higher compliance rates were a major driver of better long-term outcomes and lower costs [1] [2] [3] | Lower drug cost offset by higher rates of discontinuation and side effect management [1] [5] | - |
The findings in the tables are derived from specific types of clinical and economic studies. Here are the methodologies used in the key research.
This methodology was used in several studies to estimate long-term outcomes [1] [2] [3].
This methodology is summarized in the following workflow:
This is the standard for evaluating the clinical efficacy and safety of medications [7] [8].
The following data is primarily derived from a randomized, placebo-controlled maintenance trial published in 2003 [1] [2].
| Metric | This compound Group | Placebo Group | Study Details |
|---|---|---|---|
| Probability of Recurrence at 1 Year | 30.3% | 47.5% | Conditional probability calculated using a competing-risk model [1]. |
| Statistical Significance (p-value) | p = 0.043 | Significant difference favoring this compound [1]. | |
| Patient Population | Chronic MDD (including chronic major depression, "double depression," recurrent MDD with incomplete recovery) [1]. | ||
| Prior Treatment | Patients who had responded to this compound (alone or combined with psychotherapy) during acute and continuation phases [1]. | ||
| Maintenance Dose | Up to 600 mg/day [1]. | ||
| Trial Duration | 52-week (1-year) double-blind maintenance phase [1]. |
The design of the key long-term study on this compound relapse prevention is outlined below [1] [2].
Study Rationale and Key Design Elements [1] [2]:
This compound's unique pharmacological profile is considered key to its therapeutic and preventative effects. The diagram below illustrates its primary mechanism of action [3] [4].
Rationale for Relapse Prevention: This dual mechanism—often categorized as Serotonin Antagonist and Reuptake Inhibitor (SARI)—is distinct from that of SSRIs [3]. By modulating serotonin activity through 5-HT2A receptor blockade and mildly increasing serotonin and norepinephrine availability, this compound alleviates depressive symptoms while potentially causing fewer side effects like sexual dysfunction or sleep disruption, which may support better long-term treatment adherence and sustained remission [3] [5].
Here is how this compound's performance and profile compare with other antidepressant classes used in maintenance therapy, based on meta-analyses and reviews [3] [6] [7].
| Antidepressant | Relapse Prevention Efficacy | Key Differentiating Factors |
|---|---|---|
| This compound (SARI) | Shown to be effective vs. placebo in chronic MDD [1]. | Fewer activating symptoms, GI effects, and sexual dysfunction than SSRIs; more dizziness/confusion [3]. Associated with rare but severe liver toxicity [4]. |
| SSRIs (e.g., Sertraline, Escitalopram) | Consistently effective vs. placebo; continuing for 1 year significantly reduces relapse risk [6] [7]. | Generally first-line due to favorable tolerability. Higher rates of sexual dysfunction and nausea compared to this compound [3] [6]. |
| TCAs (e.g., Imipramine) | Similar efficacy to this compound and SSRIs in preventing relapse [3] [6]. | Higher burden of anticholinergic, antihistaminergic, and adrenergic side effects [3]. |
| General Maintenance Strategy | Continuing antidepressants halves relapse risk vs. stopping [7]. | Treatment for more than 3 months after initial response is crucial for lower relapse risk post-discontinuation [8]. |